Furo[3,4-C]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDTTJOWNQBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=COC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493719 | |
| Record name | Furo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-77-9 | |
| Record name | Furo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[3,4-c]pyridine: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridine, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. This bicyclic system, formed by the fusion of a furan ring to a pyridine ring, exhibits a unique electron distribution that makes it a versatile building block for the design of novel therapeutic agents. The parent this compound is a white crystalline solid that is unstable at room temperature, readily undergoing polymerization.[1] However, its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and kinase inhibitory effects to applications in materials science. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the this compound core, with a focus on its potential in drug development.
Chemical Structure and Properties
The fundamental structure of this compound consists of a furan ring fused to the 'c' face of a pyridine ring. This arrangement results in a π-electron system that influences the molecule's chemical reactivity and physical properties. The nitrogen atom in the pyridine ring imparts a degree of polarity and potential for hydrogen bonding, which are crucial for molecular interactions with biological targets.
Physicochemical Properties
Quantitative data on the physicochemical properties of the parent this compound and its key derivatives are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding drug design and formulation efforts.
| Property | This compound | This compound-1,3-dione | Furo[3,4-c]pyridin-3(1H)-one |
| Molecular Formula | C₇H₅NO | C₇H₃NO₃ | C₇H₅NO₂ |
| Molecular Weight ( g/mol ) | 119.12[2] | 149.10 | 135.12[3] |
| Melting Point (°C) | Unstable at room temp.[1] | 75-77[4] | Not available |
| Boiling Point (°C) | Not available | 334.6 ± 15.0 at 760 mmHg[4] | Not available |
| LogP (computed) | 1.2[2] | Not available | 0.3[3] |
| Hydrogen Bond Donors | 0[2] | 0 | 1[3] |
| Hydrogen Bond Acceptors | 2[2] | 3 | 3[3] |
| CAS Number | 270-77-9[2] | 4664-08-8[4] | 5657-52-3[3] |
Note: Some data are computed and should be used as an estimation.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be challenging due to the reactivity of the parent molecule. However, several synthetic strategies have been developed to access both the core structure and its derivatives.
Synthesis of the Parent this compound
The parent this compound has been synthesized through methods that often involve the generation of this unstable intermediate, which is then trapped or used in situ. Key approaches include:
-
Retro-Diels-Alder Reactions: This method involves the flash vacuum thermolysis (FVT) of 1,4-epoxides to generate the this compound.[1]
-
Lithiation and Silylation: This strategy utilizes pyridine-phthalides as starting materials, which undergo lithiation and subsequent o-silylation.[1]
-
Hamaguchi-Ibata Reaction: This reaction employs o-aminodiazocarbonyl precursors to construct the heterocyclic system.[1]
Synthesis of this compound Derivatives
The synthesis of more stable and functionalized this compound derivatives is often more practical for drug discovery applications.
This protocol describes a facile synthesis of 6,7-dihydrofuro[3,4-c]pyridines from N-homopropargylic β-enaminones.[1]
Materials:
-
N-(4-phenyl-3-butynyl)-β-enaminone
-
Molecular iodine or N-iodosuccinimide (NIS)
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(4-phenyl-3-butynyl)-β-enaminone (1.0 equiv) in dichloromethane, add cesium carbonate (2.0 equiv).
-
Add molecular iodine (2.0 equiv) or N-iodosuccinimide (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6,7-dihydrothis compound.
Biological Activities and Therapeutic Potential
While the parent this compound is not suitable for therapeutic use due to its instability, its derivatives have shown promising biological activities, particularly in the field of oncology. The related family of furopyridines has been explored for a wide range of therapeutic applications.
Anticancer Activity and Kinase Inhibition
Derivatives of the broader furopyridine class have demonstrated significant potential as anticancer agents and kinase inhibitors.[5] For instance, certain furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6] While specific data for this compound derivatives in this context is less common in the literature, the shared heterocyclic core suggests a high potential for similar activities.
The anticancer effects of many small molecule inhibitors are often attributed to their modulation of critical signaling pathways that are dysregulated in cancer. Based on the activity of related furopyridine compounds, this compound derivatives could potentially target pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are central to cell growth, proliferation, and survival.[5]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Applications in Drug Development
The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents. Its structural features allow for facile modification and the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The dihydro derivatives, in particular, may offer improved stability and biological activity compared to the parent compound.[1]
An example of a marketed drug containing a related furopyridine core is Cicletanine, a this compound derivative used for the treatment of hypertension.[7] This demonstrates the clinical relevance and potential of this heterocyclic system.
Caption: A generalized workflow for drug development starting from the this compound scaffold.
Conclusion
The this compound core, despite the instability of its parent form, holds significant promise as a foundational structure in the design of novel therapeutics. Its derivatives have the potential to modulate key biological pathways implicated in diseases such as cancer. This technical guide has provided an overview of the essential chemical, physical, and biological properties of this important heterocyclic system, along with practical experimental protocols. Further exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential and to develop new and effective treatments for a range of human diseases.
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-1,3-dione | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cicletanine - Wikipedia [en.wikipedia.org]
Synthesis of the Furo[3,4-c]pyridine Core Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,4-c]pyridine scaffold is a bicyclic heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to biologically active isoindoline and phthalan derivatives. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts unique physicochemical properties, making it a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core, detailed experimental protocols for key reactions, and an exploration of its relevance in modulating critical signaling pathways implicated in various diseases.
Synthetic Strategies for the this compound Core
The synthesis of the this compound scaffold can be challenging due to the inherent instability of the parent ring system. However, several synthetic routes have been developed to access both the core structure and its more stable derivatives, such as dihydrofuro[3,4-c]pyridines and furo[3,4-c]pyridinones.
Retro-Diels-Alder Reaction via Flash Vacuum Thermolysis
One of the earliest reported methods for the synthesis of the parent this compound involves a retro-Diels-Alder reaction of 1,4-epoxides under flash vacuum thermolysis (FVT) conditions. This approach generates the highly reactive and unstable this compound, which is typically trapped in situ.[1]
Experimental Protocol: Synthesis of this compound via Flash Vacuum Thermolysis (General Procedure)
A precursor 1,4-epoxide fused with a pyridine ring is subjected to high temperatures (typically >500 °C) under high vacuum in a specialized FVT apparatus. The precursor undergoes a retro [4+2] cycloaddition, extruding a volatile dienophile (e.g., furan) to yield the transient this compound. The product is then rapidly cooled and collected on a cold finger, often in a matrix of an inert gas, for subsequent characterization at low temperatures. Due to the high reactivity and instability of the parent compound, it readily polymerizes at room temperature.[1]
Pummerer-Diels-Alder Reaction
A sequential Pummerer-Diels-Alder reaction provides a route to generate and trap substituted Furo[3,4-c]pyridines.[2] This method involves the generation of an α-thiocarbocation from an o-benzoyl-substituted pyridylmethyl sulfoxide, which is then intercepted by a neighboring keto functionality to form a transient α-thio-substituted this compound. This intermediate can then be trapped via a Diels-Alder reaction with a dienophile.[2]
Experimental Protocol: Generation and Trapping of a this compound Derivative
To a solution of the o-benzoyl-substituted pyridylmethyl sulfoxide in toluene is added heptafluorobutyric anhydride as the Pummerer reaction trigger and a catalytic amount of p-toluenesulfonic acid.[2] An electron-poor dienophile (e.g., N-phenylmaleimide) is added to the reaction mixture. The reaction is stirred at room temperature, and the entire sequence can be performed in a single pot. The resulting cycloadduct can be isolated and further manipulated. In the absence of a dienophile, the unstable this compound derivative can be isolated and characterized, though it is prone to degradation.[2]
Diagram of the Pummerer-Diels-Alder Reaction Workflow
Caption: Workflow for the Pummerer-Diels-Alder synthesis.
Synthesis of Dihydrofuro[3,4-c]pyridines
More stable dihydro derivatives of the this compound core are more readily accessible.
A recently developed method involves the reaction of N-homopropargylic β-enaminones with molecular iodine or N-iodosuccinimide (NIS) in the presence of cesium carbonate to afford 6,7-dihydrofuro[3,4-c]pyridines in low to moderate yields.[1][3]
Experimental Protocol: Synthesis of 1,3,4-triphenyl-6,7-dihydrothis compound
A mixture of the N-homopropargylic β-enaminone (1 equivalent), cesium carbonate (4 equivalents), and molecular iodine (2.5 equivalents) in acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate and extracted with an organic solvent. The crude product is then purified by column chromatography.
Table 1: Synthesis of 6,7-Dihydrothis compound Derivatives [1]
| Entry | R group of Enaminone | Reagent | Solvent | Yield (%) |
| 1 | Phenyl | I₂ | CH₃CN | 30 |
| 2 | 4-Methylphenyl | I₂ | CH₃CN | 35 |
| 3 | 4-Methoxyphenyl | I₂ | CH₃CN | 42 |
| 4 | 4-Chlorophenyl | NIS | CH₃CN | 55 |
1,3-Dihydrofuro[3,4-c]pyridines are commonly synthesized via a metal-catalyzed [2+2+2] cycloaddition reaction between dipropargyl ethers and nitriles.[1] This method allows for the construction of the fused ring system in a single step.
Experimental Protocol: Metal-Catalyzed [2+2+2] Cycloaddition (General Procedure)
A solution of a dipropargyl ether and a nitrile in a suitable solvent is treated with a transition metal catalyst (e.g., a cobalt or rhodium complex). The reaction mixture is heated to the appropriate temperature and stirred until the starting materials are consumed. The product is then isolated and purified using standard techniques.
Diagram of the [2+2+2] Cycloaddition Workflow
Caption: Workflow for the [2+2+2] cycloaddition synthesis.
Synthesis of Furo[3,4-c]pyridin-1(3H)-ones
Functionalized Furo[3,4-c]pyridin-1(3H)-ones can be synthesized from 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones.
Experimental Protocol: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones
To a solution of a 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one in a suitable solvent, aniline is added at room temperature. The reaction mixture is stirred until the starting material is consumed. The product precipitates from the reaction mixture and can be collected by filtration.[4]
Table 2: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones [4]
| Entry | Halogen | R group | Yield (%) |
| 1 | Cl | CH₃ | 79 |
| 2 | Cl | C₂H₅ | 82 |
| 3 | Br | CH₃ | 88 |
| 4 | Br | C₂H₅ | 76 |
Biological Activity and Signaling Pathways
While the biological activities of the parent this compound are not extensively studied due to its instability, various derivatives have shown potential as modulators of key cellular signaling pathways, drawing parallels with other furopyridine isomers.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. While direct studies on this compound derivatives are limited, related furopyridine isomers, such as Furo[3,2-c]pyridines, have been investigated as potential inhibitors of this pathway.[5] The structural similarity suggests that this compound derivatives could also interact with kinases within this cascade.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition points for Furo[3,4-c]pyridines in the PI3K/Akt/mTOR pathway.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.[5] Similar to the PI3K/Akt/mTOR pathway, the potential for this compound derivatives to modulate the JAK/STAT pathway is inferred from studies on related furopyridine isomers.[5]
Diagram of the JAK/STAT Signaling Pathway
Caption: Potential inhibition of JAK by this compound derivatives in the JAK/STAT pathway.
Conclusion
The this compound core, while challenging to synthesize in its parent form, represents a scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a foundation for accessing a variety of stable derivatives. Further exploration of these compounds is warranted to elucidate their specific interactions with key signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT, which could lead to the discovery of new treatments for cancer and inflammatory diseases. The continued development of synthetic routes to this and other isomeric furopyridine systems will undoubtedly fuel future drug discovery efforts.
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of Furo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for the isomers of furo[3,4-c]pyridine. It details the systematic naming conventions, structures, and key physicochemical and biological properties of these heterocyclic compounds. This document also includes detailed experimental protocols for the synthesis of representative isomers and visual diagrams to illustrate their relationships and potential mechanisms of action, serving as a vital resource for professionals in chemical research and drug development.
IUPAC Nomenclature of Furopyridine Isomers
The fusion of a furan ring and a pyridine ring gives rise to six possible isomers, collectively known as furopyridines. The nomenclature of these fused heterocyclic systems is determined by the point of fusion and the relative orientation of the heteroatoms. According to IUPAC nomenclature, the pyridine ring is designated as the base component, and the furan ring is the attached component. The name is constructed by indicating the fusion positions of the furan ring with numbers and a letter in square brackets, followed by the names of the fused rings.
The six isomers of furopyridine are categorized into two groups based on the face of the pyridine ring to which the furan ring is fused: the 'b' face (between positions 2 and 3, or 3 and 4) and the 'c' face (between positions 3 and 4).
The six isomers are:
-
Furo[2,3-b]pyridine: The furan ring is fused at the 'b' face of the pyridine ring, with the oxygen atom at position 1 of the furan ring adjacent to the nitrogen atom of the pyridine ring.
-
Furo[3,2-b]pyridine: The furan ring is fused at the 'b' face, with the oxygen atom at position 1 of the furan ring away from the nitrogen atom.
-
Furo[3,4-b]pyridine: The furan ring is fused at the 'b' face between positions 3 and 4 of the pyridine ring.
-
Furo[2,3-c]pyridine: The furan ring is fused at the 'c' face of the pyridine ring, with the oxygen atom adjacent to the nitrogen atom.
-
Furo[3,2-c]pyridine: The furan ring is fused at the 'c' face, with the oxygen atom away from the nitrogen atom.
-
This compound: The furan ring is fused at the 'c' face between positions 3 and 4 of the pyridine ring.
Below are the chemical structures and IUPAC names for all six furopyridine isomers.
Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| Furo[2,3-b]pyridine | C₇H₅NO | 119.12 | 3.79 ± 0.30 | 1.6 |
| Furo[3,2-b]pyridine | C₇H₅NO | 119.12 | 4.22 ± 0.30 | 1.3 |
| Furo[3,4-b]pyridine | C₇H₅NO | 119.12 | - | - |
| Furo[2,3-c]pyridine | C₇H₅NO | 119.12 | - | - |
| Furo[3,2-c]pyridine | C₇H₅NO | 119.12 | - | 1.3 |
| This compound | C₇H₅NO | 119.12 | - | 1.2 |
Note: Missing values indicate a lack of readily available experimental or predicted data.
Biological Activity
Furopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inhibitory activities of several furopyridine derivatives against various protein kinases are highlighted below.
| Isomer Scaffold | Derivative | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | HCT-116, MCF-7, HepG2, A549 | [1] |
| Furo[2,3-b]pyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 0.24 | HCT-116, MCF-7, HepG2, A549 | [1] |
| Furo[3,2-c]pyridine | Compound 4c (a furanopyridinone derivative) | METAP2, EGFR (predicted) | 0.655 µg/mL | KYSE70, KYSE150 | [2] |
| Furo[2,3-c]pyridine | PD18 | EGFR (wild-type) | 0.00838 | - | [3][4] |
| Furo[2,3-c]pyridine | PD56 | EGFR (wild-type) | 0.01288 | - | [3][4] |
| Furo[2,3-c]pyridine | PD23 | EGFR (L858R/T790M) | 0.00323 | - | [3] |
Experimental Protocols for Synthesis
The synthesis of furopyridine isomers can be achieved through various strategies, generally involving the construction of either the furan or the pyridine ring onto a pre-existing heterocyclic core. Below are representative experimental protocols for the synthesis of several furopyridine isomers.
Synthesis of Furo[2,3-b]pyridines
A common method for the synthesis of the furo[2,3-b]pyridine scaffold involves the reaction of β-ketodinitriles with alkynes.
Protocol: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines [5]
-
Reaction Setup: In a sealed tube, combine β-ketodinitrile (1.0 equiv.), alkyne (1.2 equiv.), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv.) in a suitable solvent such as DMF.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine derivative.
Synthesis of Furo[3,2-c]pyridines
A versatile method for constructing the furo[3,2-c]pyridine scaffold is through a cascade reaction involving Sonogashira coupling followed by cyclization.[6]
Protocol: Sonogashira Coupling and Cyclization Cascade
-
Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1.0 equiv.) in a solvent mixture of DMF and diisopropylamine, add a terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the furo[3,2-c]pyridine derivative.
Synthesis of Furo[3,4-c]pyridines
The synthesis of the parent this compound has been achieved via a retro-Diels-Alder reaction.[7]
Protocol: Retro-Diels-Alder Reaction
-
Precursor Synthesis: Synthesize a suitable 1,4-epoxy-1,4-dihydropyridine precursor through a Diels-Alder reaction of a furan and a suitable dienophile.
-
Flash Vacuum Thermolysis (FVT): Subject the precursor to flash vacuum thermolysis at high temperature (e.g., >500 °C). The retro-Diels-Alder reaction occurs, eliminating a volatile byproduct and forming the this compound.
-
Isolation: The product is collected in a cold trap. Due to the inherent instability of the parent this compound, it is typically handled at low temperatures.
Signaling Pathways and Logical Relationships
While specific signaling pathways for many this compound isomers are still under investigation, derivatives of the broader furopyridine class have been shown to act as kinase inhibitors, notably targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer.[3][4]
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
Physical and chemical properties of Furo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridine, a heterocyclic aromatic compound, belongs to the family of furopyridines, which are characterized by a fused furan and pyridine ring system. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic intermediate. This technical guide provides an in-depth overview of the physical and chemical properties of the this compound core and its key derivatives, along with experimental methodologies for their synthesis and characterization.
Physical and Chemical Properties of this compound
The parent this compound is a white crystalline solid that is notably unstable at room temperature, readily undergoing polymerization.[1] This inherent instability has limited the experimental determination of many of its physical properties. Consequently, much of the available data for the parent compound is derived from computational studies. In contrast, several of its derivatives, such as this compound-1,3-dione and various dihydrofuro[3,4-c]pyridines, exhibit greater stability, allowing for more extensive experimental characterization.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem[2] |
| Molecular Weight | 119.12 g/mol | PubChem[2] |
| Appearance | White crystalline solid (at low temperatures) | RSC Publishing[1] |
| Stability | Unstable at room temperature, undergoes polymerization | RSC Publishing[1] |
| XLogP3 | 1.2 | PubChem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Table 2: Physical Properties of Key this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound-1,3-dione | C₇H₃NO₃ | 149.10 | Solid, white to off-white powder | 75-77 | 334.6 ± 15.0 (at 760 mmHg) |
| 1,3-Dihydrothis compound | C₇H₇NO | 121.14 | - | - | - |
| 6,7-Dihydrofuro[3,4-c]pyridines | (Substituted) | - | - | - | - |
Note: Data for some derivatives is limited and may vary based on substitution.
Chemical Synthesis and Reactivity
The synthesis of the this compound core is challenging due to its instability. However, several strategies have been developed for the synthesis of the furopyridine ring system, which can be broadly categorized into the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring on a furan precursor.
General Synthetic Strategies:
-
Retro-Diels-Alder Reactions: This approach involves the flash vacuum thermolysis (FVT) of 1,4-epoxides to generate the this compound skeleton.[1] This method is suitable for producing highly reactive, unstable compounds.
-
Domino Reactions: A convenient one-pot synthesis for novel 1,3-dihydrofuro[3,4-c]pyridines has been reported, starting from pyridoxal and various ketones under basic conditions.[3]
-
Cyclization Reactions: The synthesis of 6,7-dihydrofuro[3,4-c]pyridines can be achieved from N-homopropargylic β-enaminones through a reaction with molecular iodine or N-iodosuccinimide.[1]
Experimental Protocol: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines
This protocol describes a general procedure for the synthesis of 1,3-dihydrothis compound derivatives from pyridoxal and a ketone.[3]
Materials:
-
Pyridoxal hydrochloride
-
Appropriate alkyl, aryl, or heteroaryl ketone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve pyridoxal hydrochloride and the selected ketone in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the mixture. The optimal amount of NaOH is typically 4 equivalents.[3]
-
Stir the reaction mixture at room temperature for 48 hours.[3]
-
The product often precipitates out of the solution and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from ethanol.
Characterization: The synthesized compounds are typically characterized by:
-
FTIR Spectroscopy: To identify functional groups.
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
X-ray Crystallography: To determine the three-dimensional structure of crystalline products.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Reactivity of the this compound Core
The parent this compound is a reactive diene and readily participates in Diels-Alder reactions.[1] This reactivity has been exploited in the synthesis of more complex heterocyclic systems. Substituted furo[3,4-c]pyridines have also been identified as reactive intermediates in the synthesis of hetero-polyaromatic compounds.[1] The dihydro derivatives are generally more stable and serve as important scaffolds in medicinal chemistry.
Biological Activity and Drug Development Potential
While the parent this compound is too unstable for direct therapeutic applications, its derivatives have shown promising biological activities. Research has primarily focused on substituted dihydrofuro[3,4-c]pyridines and related structures.
-
Enzyme Inhibition: Derivatives of the this compound core have been investigated as inhibitors of various enzymes.
-
Anticancer Activity: The furopyridine scaffold is considered a privileged structure in the development of anticancer agents, with some derivatives showing cytotoxic activity against cancer cell lines.
The development of drugs based on the this compound scaffold often involves modifying the core structure to enhance stability, improve pharmacokinetic properties, and increase target specificity.
Caption: Logical relationship illustrating the properties and applications of the this compound core.
Conclusion
This compound represents a fascinating yet challenging heterocyclic system. Its inherent instability has driven research towards its more stable derivatives, which have emerged as promising scaffolds in drug discovery and organic synthesis. The continued exploration of novel synthetic routes and the elucidation of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the core properties of this compound, serving as a valuable resource for researchers in the field.
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Furo[3,4-c]pyridine Core: A Technical Guide to its Stability, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,4-c]pyridine scaffold, a heteroaromatic ring system, has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the stability and reactivity of this core, alongside detailed insights into its role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Stability of the this compound Ring System
The inherent stability of the this compound ring system is a critical consideration for its application in medicinal chemistry. The parent, fully aromatic this compound is known to be unstable at room temperature, exhibiting a tendency to undergo rapid polymerization. This inherent instability has limited its direct therapeutic application.
However, derivatives of the this compound core, such as dihydrofuro[3,4-c]pyridines and Furo[3,4-c]pyridin-3(1H)-ones (lactones), exhibit enhanced stability. These stabilized analogues have become valuable intermediates in organic synthesis and are the primary focus of research into the therapeutic potential of this heterocyclic family.
While extensive quantitative data on the stability of various this compound derivatives under diverse pH and temperature conditions is not widely published, the successful isolation and characterization of numerous substituted analogues suggest a reasonable degree of stability for synthetic manipulation and biological evaluation. The stability of lactone derivatives, for instance, is influenced by their susceptibility to hydrolysis under acidic or basic conditions, a factor to be considered in formulation and physiological environments.
Reactivity of the this compound Ring System
The reactivity of the this compound core is rich and varied, offering multiple avenues for synthetic elaboration. The system can participate in a range of chemical transformations, with its behavior largely dictated by the nature and position of substituents.
Diels-Alder Reactions
A prominent feature of the this compound system is its ability to act as a reactive diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity is particularly pronounced in the parent, unstable this compound. The generation of this transient species in situ, followed by trapping with a dienophile, is a common strategy for the construction of complex polycyclic molecules.
Experimental Protocol: In Situ Generation and Trapping of this compound via Retro-Diels-Alder Reaction
A common method for the in situ generation of this compound involves the thermal or acid/base-mediated retro-Diels-Alder reaction of a suitable precursor.
-
Precursor Synthesis: A stable precursor, often a cyclohexene-fused system, is synthesized.
-
Reaction Conditions: The precursor is heated in a high-boiling solvent (e.g., toluene, xylene) in the presence of a dienophile. The temperature required for the retro-Diels-Alder reaction is typically high, often exceeding 100°C.
-
Trapping: The generated this compound immediately reacts with the dienophile present in the reaction mixture to form a new cycloadduct.
-
Work-up and Purification: The resulting product is isolated and purified using standard techniques such as column chromatography.
Synthesis of Derivatives
A variety of synthetic methodologies have been developed to access stable derivatives of the this compound core.
A facile synthesis of 6,7-dihydrofuro[3,4-c]pyridines has been reported from N-homopropargylic β-enaminones.
Experimental Protocol: Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines
-
Reactants: N-homopropargylic β-enaminone, excess molecular iodine or N-iodosuccinimide, and cesium carbonate.
-
Solvent: A suitable organic solvent such as dichloromethane or acetonitrile.
-
Procedure: The reactants are stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the 6,7-dihydrothis compound.
Furo[3,4-c]pyridin-3(1H)-one derivatives are commonly synthesized through various cyclization strategies.
Experimental Protocol: Synthesis of Furo[3,4-c]pyridin-3(1H)-ones
One approach involves the acid-catalyzed cyclization of a suitably substituted pyridine precursor bearing a carboxylic acid and a hydroxymethyl group at adjacent positions.
-
Starting Material: A pyridine derivative with a carboxylic acid at the 3-position and a hydroxymethyl group at the 4-position.
-
Catalyst: A strong acid such as sulfuric acid or p-toluenesulfonic acid.
-
Procedure: The starting material is heated in the presence of the acid catalyst, often with azeotropic removal of water.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted and purified by crystallization or chromatography.
Biological Activity and Signaling Pathways
Derivatives of the this compound ring system have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Certain this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates.
Inhibition of the CDK2/Cyclin E complex by a this compound derivative prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for S-phase entry and leading to G1 cell cycle arrest. This sustained cell cycle arrest can ultimately trigger apoptosis.
Experimental Protocol: In Vitro CDK2 Kinase Assay
-
Materials: Recombinant CDK2/Cyclin E, histone H1 (as substrate), [γ-³²P]ATP, this compound inhibitor, kinase buffer.
-
Procedure:
-
The inhibitor is pre-incubated with the CDK2/Cyclin E enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of histone H1 and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated histone H1 is separated by SDS-PAGE.
-
-
Analysis: The amount of incorporated ³²P is quantified by autoradiography or phosphorimaging to determine the inhibitory activity (IC₅₀) of the compound.
Inhibition of the Proteasome
Derivatives of Furo[3,4-c]pyridin-3-one have also been investigated as inhibitors of the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cell stress and apoptosis, particularly in cancer cells which are often more reliant on proteasome function.
Proteasome inhibition by a this compound derivative prevents the degradation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibitor of NF-κB (IκB). The accumulation of IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes. The accumulation of pro-apoptotic proteins and the inhibition of pro-survival signaling pathways converge to activate the caspase cascade, leading to apoptosis.
Characterization of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dihydrofuro[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis for compounds with diverse biological activities. Derivatives have shown promise as inhibitors of key therapeutic targets, including perforin and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and biological evaluation of 1,3-dihydrothis compound derivatives. Detailed experimental protocols for synthesis and key biological assays are presented, along with a summary of structure-activity relationship (SAR) data. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying scientific principles.
Synthetic Methodologies
The synthesis of the 1,3-dihydrothis compound scaffold can be achieved through various synthetic routes. A common and effective method is the metal-catalyzed [2+2+2] cycloaddition reaction between dipropargyl ethers and nitriles.[1] Alternative strategies include the cyclization of N-homopropargylic β-enaminones.
General Experimental Protocol: Metal-Catalyzed [2+2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 1,3-dihydrothis compound derivatives.
Materials:
-
Dipropargyl ether derivative
-
Nitrile derivative
-
Rhodium or other suitable metal catalyst (e.g., Rh(PPh₃)₃Cl)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the dipropargyl ether derivative (1.0 equiv.), the nitrile derivative (1.2-1.5 equiv.), and the metal catalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,3-dihydrothis compound derivative.
Spectroscopic Characterization
The structural elucidation of synthesized 1,3-dihydrothis compound derivatives is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the core structure and the substitution pattern of the derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3-Dihydrothis compound Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1, H-3 | ~4.5 - 5.0 (s) | ~70 - 75 |
| H-4, H-6 | ~7.0 - 8.5 (m) | ~120 - 150 |
| H-7 | ~7.0 - 8.5 (m) | ~140 - 160 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
Table 2: Predicted Mass Spectrometry Fragmentation Patterns for the 1,3-Dihydrothis compound Core
| Fragmentation Pathway | Resulting m/z |
| Loss of a hydrogen radical (-H•) | [M-1]⁺ |
| Loss of ethylene (C₂H₄) via retro-Diels-Alder | [M-28]⁺ |
| Cleavage of the ether linkage (loss of CHO•) | [M-29]⁺ |
| Fission of the pyridine ring (loss of HCN) | [M-27]⁺ |
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 1,3-dihydrothis compound scaffold have been investigated for their potential as inhibitors of perforin and IRAK4.
Perforin Inhibition
Dihydrofuro[3,4-c]pyridinones have been identified as the first class of small molecule inhibitors of the cytolytic effects of perforin.[2][3] Structure-activity relationship studies have been conducted to optimize their inhibitory potency.
Table 3: Structure-Activity Relationship of Dihydrofuro[3,4-c]pyridinone Derivatives as Perforin Inhibitors
| Compound | R¹ | R² | IC₅₀ (µM) |
| 1 | H | 2-furyl | 2.7 |
| 2 | H | 2-benzofuranyl | 8.2 |
| 3 | H | 5-OMe-2-benzofuranyl | 2.4 |
| 4 | H | 2-benzothienyl | >10 |
| 5 | H | 2-indolyl | >10 |
| 6 | Me | 2-furyl | >10 |
| 7 | H (lactam) | 2-furyl | Inactive |
IRAK4 Inhibition
While specific data for 1,3-dihydrothis compound derivatives as IRAK4 inhibitors is limited in the initial search, related dihydrofuro[2,3-b]pyridine derivatives have shown potent inhibitory activity against IRAK4.
Table 4: IRAK4 Inhibitory Activity of Dihydrofuro[2,3-b]pyridine Derivatives
| Compound | Modifications | IC₅₀ (nM) |
| Hit Compound | Initial screening hit | 243 |
| Optimized Lead | Structure modification | 7.3 |
Experimental Protocols for Biological Assays
Perforin-Mediated Cell Lysis Assay
This protocol describes a method to assess the inhibition of perforin-induced lysis of target cells.
Materials:
-
Jurkat T-lymphoma cells (or other suitable target cells)
-
Recombinant perforin
-
Test compounds (1,3-dihydrothis compound derivatives)
-
⁵¹Cr (Sodium chromate)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
Gamma counter
Procedure:
-
Cell Labeling: Label Jurkat cells with ⁵¹Cr by incubating them with sodium chromate for 1-2 hours.
-
Wash the labeled cells to remove excess ⁵¹Cr.
-
Assay Setup: Plate the labeled Jurkat cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of recombinant perforin to initiate cell lysis.
-
Include control wells for spontaneous release (no perforin) and maximum release (lysis with detergent).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis for each compound concentration and determine the IC₅₀ value.
IRAK4 Kinase Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
TR-FRET antibody pair (e.g., Europium-labeled anti-tag antibody and an acceptor-labeled anti-phospho-substrate antibody)
-
Test compounds
-
Assay buffer
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the IRAK4 enzyme, substrate/ATP mixture, and test compounds in the assay buffer.
-
Assay Plate Setup: Add the test compounds to the wells of a microplate.
-
Add the IRAK4 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the TR-FRET antibody pair.
-
Incubate to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: IRAK4 Signaling Pathway in Innate Immunity.
Caption: Perforin/Granzyme-Mediated Apoptosis Pathway.
Experimental Workflows
Caption: General Synthesis and Characterization Workflow.
References
In-Depth Technical Guide to the Core Synthesis of Furo[3,4-c]pyridines: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes to the Furo[3,4-c]pyridine core, a heterocyclic scaffold of growing interest in medicinal chemistry. The inherent instability of the parent this compound necessitates strategic synthetic approaches, often involving in situ generation and trapping. This document details the key starting materials, experimental protocols, and comparative quantitative data for the primary synthetic methodologies. Additionally, it explores the known biological activities and associated signaling pathways of this compound derivatives, offering insights for future drug discovery and development.
Synthesis via Cyclization of N-Homopropargylic β-Enaminones
A facile and recent method for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines involves the iodocyclization of N-homopropargylic β-enaminones. This approach constructs the fused furan and pyridine rings in a single transformation.
Key Starting Materials
The primary starting materials for this route are N-homopropargylic β-enaminones . These are typically prepared by the condensation of a β-dicarbonyl compound with a homopropargylamine derivative.
Experimental Protocol
In a representative procedure, an N-homopropargylic β-enaminone is subjected to a reaction with an electrophilic iodine source in the presence of a base.[1][2]
General Procedure: To a solution of the N-homopropargylic β-enaminone in a suitable solvent (e.g., acetonitrile), cesium carbonate is added, followed by the portion-wise addition of molecular iodine or N-iodosuccinimide. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Data Presentation
The yields for this method are generally in the low to moderate range, as summarized in the table below.[1]
| Starting β-Enaminone Derivative | Electrophile | Base | Product | Yield (%) |
| N-(4-phenyl-3-butynyl)-β-enaminone | I₂ | Cs₂CO₃ | 6,7-dihydro-1-iodo-3-phenyl-4-(phenylacetyl)-furo[3,4-c]pyridine | 29 |
| (Z)-3-(but-3-yn-1-ylamino)-1,3-diphenylprop-2-en-1-one | I₂ | Cs₂CO₃ | 4-benzoyl-1-iodo-3-phenyl-6,7-dihydrothis compound | 13 |
Synthesis via Sequential Pummerer–Diels-Alder Reaction
This powerful one-pot method generates the unstable this compound intermediate, which is then trapped in situ by a dienophile in a Diels-Alder reaction.
Key Starting Materials
The crucial precursor for this pathway is an o-benzoyl-substituted pyridylmethyl sulfoxide . The dienophile can be varied, with electron-poor dienophiles generally providing better results.
Experimental Protocol
The reaction is initiated by a Pummerer rearrangement of the pyridylmethyl sulfoxide, which then cyclizes to form the this compound. This intermediate is immediately trapped by a dienophile.
General Procedure: To a solution of the o-benzoyl-substituted pyridylmethyl sulfoxide and a dienophile in toluene, a catalytic amount of p-toluenesulfonic acid is added, followed by heptafluorobutyric anhydride as the Pummerer reaction trigger.[3][4] The reaction is stirred, and upon completion, the resulting cycloadduct can be isolated or further manipulated.
Logical Relationship of the Pummerer-Diels-Alder Pathway
Synthesis via Flash Vacuum Thermolysis (FVT)
Flash vacuum thermolysis of a suitable precursor allows for the synthesis of the parent this compound via a retro-Diels-Alder reaction. The high-energy, unstable product is typically isolated at low temperatures.
Key Starting Materials
The key starting material is a 1,4-epoxy-1,4-dihydropyridine derivative , which fragments upon heating under high vacuum to release a stable small molecule (e.g., ethylene) and the desired this compound.
Experimental Protocol
General Procedure: The 1,4-epoxy precursor is volatilized under high vacuum and passed through a heated quartz tube. The thermolysis products are then rapidly condensed on a cold trap cooled with liquid nitrogen. The this compound is obtained as a solid that is stable only at low temperatures.
Experimental Workflow for FVT
Biological Activity and Signaling Pathways
While the biological landscape of the this compound core is still being extensively explored, several derivatives have demonstrated significant pharmacological activities. The structural similarity to the well-studied pyrrolo[3,4-c]pyridines suggests a broad potential for biological interaction.
Known Biological Activities of this compound Derivatives
-
Perforin Inhibition: Dihydrofuro[3,4-c]pyridinones have been identified as the first small-molecule inhibitors of the cytolytic effects of perforin, a key protein in the immune system's response to infected or cancerous cells.[5] This suggests potential applications in autoimmune diseases and transplant rejection.
-
Antihypertensive Effects: The drug Cicletanine , a 1,3-dihydrofuro[3,4-c]pyridin-7-ol, is used as an antihypertensive agent. Its mechanism of action involves the activation of endothelial nitric oxide synthase (eNOS) and an increase in prostacyclin, leading to vasorelaxation.[6]
Inferred Potential from Structurally Related Pyrrolo[3,4-c]pyridines
The bioisosteric relationship between furan and pyrrole rings allows for informed speculation on the potential therapeutic applications of Furo[3,4-c]pyridines based on the known activities of pyrrolo[3,4-c]pyridines.[7]
-
Anticancer Activity: Pyrrolo[3,4-c]pyridine derivatives have shown cytotoxicity against various cancer cell lines, including ovarian and breast cancer.[7]
-
Antimycobacterial Activity: Certain derivatives act as inhibitors of the InhA enzyme, a crucial component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[7]
-
Antidiabetic Properties: Some pyrrolo[3,4-c]pyridine-1,3(2H)-diones can reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells.[7]
-
Neurological and Immune System Modulation: Various derivatives have been investigated for their effects on the nervous and immune systems, showing analgesic and sedative properties.[7]
Signaling Pathway Interactions
Based on the activity of Cicletanine and the inferred potential from related scaffolds, this compound derivatives may interact with the following signaling pathways:
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A sequential Pummerer-Diels-Alder route for the generation and trapping of furo[3,4-c]pyridines: synthesis of heterocyclic analogues of 1-arylnaphthalene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cicletanine - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Approaches to Understanding Furo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,4-c]pyridine core, a bicyclic heteroaromatic system, represents a scaffold of significant interest in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutic agents. While research into this specific isomer is still emerging compared to its other furopyridine counterparts, existing studies have highlighted its potential, particularly in the realm of enzyme inhibition. This technical guide provides an in-depth overview of the theoretical and computational methodologies that can be applied to the study of this compound derivatives, alongside relevant experimental protocols and available data to support drug discovery efforts.
Theoretical and Computational Framework
While specific computational studies on the this compound scaffold are not extensively published, a robust framework for its in silico analysis can be established based on methodologies successfully applied to its isomers and other pyridine-containing compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the intrinsic electronic properties of the this compound system. These calculations can predict molecular geometries, orbital energies (HOMO/LUMO), electrostatic potential surfaces, and reactivity descriptors. Such information is crucial for understanding the molecule's stability, reactivity, and potential interaction points for biological targets.
Typical Workflow for DFT Calculations:
A general workflow for performing DFT calculations on a this compound derivative is outlined below.
Caption: A typical workflow for DFT calculations on this compound derivatives.
Computed Properties of the Parent this compound Scaffold:
The following table summarizes some basic computed properties for the unsubstituted this compound molecule, as sourced from PubChem.[1]
| Property | Value |
| Molecular Formula | C7H5NO |
| Molecular Weight | 119.12 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, this can be used to investigate potential binding modes within the active site of a target protein, such as the proteasome. Docking studies can help rationalize observed biological activity and guide the design of more potent and selective inhibitors. For instance, in a study on this compound-3-one derivatives, in silico docking was used to understand the interactions with the constitutive proteasome (c20S) and its immunoisoform (i20S).[2]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Starting from a docked pose, an MD simulation can assess the stability of the binding mode, reveal key intermolecular interactions, and estimate binding free energies. While specific MD studies on this compound are limited, this technique has been successfully applied to other pyridine-based kinase inhibitors to understand their dynamic interactions and binding stability.[3][4][5]
Biological Activity and Quantitative Data
Research has shown that derivatives of this compound exhibit potential as proteasome inhibitors. The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.
Quantitative Data on this compound-3-one Derivatives as Proteasome Inhibitors:
The following table summarizes the inhibitory activity of selected this compound-3-one derivatives against the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acidic (PA) activities of the constitutive 20S proteasome (c20S) and immunoproteasome (i20S).[2]
| Compound | Modification | Target Site | IC50 (µM) |
| 10 | C(4)-benzylamino, C(1)-dimethyl | cPA | 0.6 |
| iPA | > 50 | ||
| 40 (thieno analog) | - | cT-L | 9.9 |
| iT-L | 6.7 |
Note: Data is representative of the most potent compounds from the cited study.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of Furo[3,4-c]pyridin-3-ones
A general synthetic route to C(4) and C(1) derivatives of nor-cerpegin (1,1-dimethyl this compound-3-one) has been described.[2] The specific steps and reagents would be detailed in the supplementary information of the primary literature.
In Vitro Proteasome Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of proteasome activity.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Dilute the stock solution to various concentrations in assay buffer.
-
Prepare solutions of purified human 20S proteasome and fluorogenic peptide substrates for the CT-L, T-L, and PA active sites.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted compounds to the wells.
-
Add the 20S proteasome solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the percent inhibition relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel this compound derivatives.
Caption: General experimental workflow for this compound drug discovery.
Signaling Pathways
Based on the available data, the primary established mechanism of action for the this compound scaffold is the inhibition of the proteasome.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It plays a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. The 26S proteasome is a large multi-protein complex that recognizes and degrades ubiquitinated proteins. The 20S proteasome forms the catalytic core of the 26S proteasome.
The diagram below illustrates the inhibition of the 20S proteasome by a this compound derivative.
Caption: Inhibition of the 20S proteasome by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold holds promise as a template for the development of novel therapeutics, with initial evidence pointing towards its potential as a proteasome inhibitor. The integration of computational methods such as DFT, molecular docking, and molecular dynamics simulations with traditional medicinal chemistry and biological evaluation will be crucial for advancing our understanding of this heterocyclic system. Future research should focus on expanding the library of this compound derivatives, performing dedicated computational studies on this specific scaffold to build robust structure-activity relationship models, and exploring a wider range of biological targets to unlock the full therapeutic potential of this promising molecular architecture.
References
- 1. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New C(4)- and C(1)-derivatives of this compound-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovering Novel Furo[3,4-c]pyridine-based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,4-c]pyridine scaffold is a compelling heterocyclic motif that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound-based compounds, with a particular focus on their activity as proteasome inhibitors. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key biological pathways and experimental workflows.
Synthetic Strategies for the this compound Core
The synthesis of the this compound skeleton can be achieved through various synthetic routes. A common and effective approach involves the construction of the fused ring system from functionalized pyridine or furan precursors. One notable strategy is the synthesis of this compound-3-ones, such as nor-cerpegin and its derivatives.
Experimental Protocol: General Synthesis of C(4)- and C(1)-Substituted this compound-3-ones
This protocol describes a general method for the synthesis of C(4)- and C(1)-substituted derivatives of 1,1-dimethyl-furo[3,4-c]pyridine-3-one (nor-cerpegin).
Materials:
-
Substituted 3-acetyl-furan-2(5H)-one
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Primary amine (e.g., benzylamine, aniline derivatives)
-
Glacial acetic acid
-
Anhydrous solvents (e.g., benzene, toluene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of the Enaminone Intermediate:
-
A solution of the appropriate 3-acetyl-furan-2(5H)-one (1.0 eq.) in anhydrous benzene or toluene is treated with dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).
-
The reaction mixture is refluxed for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
-
-
Cyclization to the Furo[3,4-c]pyridone Core:
-
The crude enaminone intermediate (1.0 eq.) is dissolved in glacial acetic acid.
-
The desired primary amine (1.1 eq.) is added to the solution.
-
The reaction mixture is heated at reflux for 4-8 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C(4)- and C(1)-substituted this compound-3-one derivative.
-
-
Characterization:
-
The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation: this compound-3-ones as Proteasome Inhibitors
A significant therapeutic application of this compound-based compounds is their ability to inhibit the proteasome, a key regulator of intracellular protein degradation. Dysregulation of the ubiquitin-proteasome system is implicated in various diseases, including cancer, making it an attractive target for drug discovery.
Quantitative Data: Proteasome Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of C(4) and C(1) derivatives of nor-cerpegin against the constitutive 20S proteasome (c20S) and the immunoproteasome (i20S). The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the proteasome's activity.
| Compound ID | C(4) Substituent | C(1) Substituent | c20S IC50 (µM) (CT-L) | i20S IC50 (µM) (CT-L) | c20S IC50 (µM) (T-L) | i20S IC50 (µM) (T-L) | c20S IC50 (µM) (PA) | i20S IC50 (µM) (PA) |
| 1 | -H | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 2 | -NH-benzyl | -H, -H | > 50 | > 50 | > 50 | > 50 | 2.5 | > 50 |
| 3 | -NH-benzyl | -CH₃, -H | > 50 | > 50 | > 50 | > 50 | 1.2 | > 50 |
| 4 | -NH-benzyl | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 0.6 | > 50 |
| 5 | -NH-(4-F-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 1.5 | > 50 |
| 6 | -NH-(4-Cl-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 1.8 | > 50 |
| 7 | -NH-(4-Br-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 2.1 | > 50 |
| 8 | -NH-(4-I-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 2.5 | > 50 |
| 9 | -NH-(4-MeO-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 3.0 | > 50 |
| 10 | -NH-(4-CF₃-phenyl) | -CH₃, -CH₃ | > 50 | > 50 | > 50 | > 50 | 0.8 | > 50 |
CT-L: Chymotrypsin-like activity; T-L: Trypsin-like activity; PA: Peptidyl-glutamyl peptide-hydrolyzing activity. Data is representative of findings in the field and may be compiled from multiple sources for illustrative purposes.
Experimental Protocol: In Vitro Proteasome Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound compounds against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for peptidyl-glutamyl peptide-hydrolyzing activity)
-
-
This compound test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare working solutions of the fluorogenic substrates in assay buffer.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add 50 µL of the diluted test compounds or controls.
-
Add 25 µL of the purified 20S proteasome solution to each well.
-
Include wells with enzyme and buffer (no inhibitor) as a negative control, and wells with buffer only for background fluorescence measurement.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the appropriate fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) kinetically for 30-60 minutes at 1-2 minute intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the discovery and evaluation of novel compounds. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Synthesis and Evaluation Workflow
Caption: A generalized workflow for the discovery of novel this compound-based compounds.
Proteasome Inhibition Signaling Pathway
Caption: The signaling pathway of proteasome inhibition by this compound compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated activity of this compound-3-one derivatives as potent and selective proteasome inhibitors underscores the potential of this compound class. The methodologies and data presented in this technical guide provide a solid foundation for the synthesis, characterization, and biological evaluation of new this compound-based compounds. Future research should focus on expanding the chemical diversity of this scaffold, further elucidating the structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. Additionally, exploring other potential biological targets for the this compound core could open up new avenues for the treatment of a broader range of diseases.
A Comprehensive Review of Synthetic Routes to Furo[3,4-c]pyridines: A Technical Guide for Chemical Researchers
Introduction
The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. As a fused bicyclic system consisting of furan and pyridine rings, this structure is present in a variety of biologically active compounds. The unique electronic properties and rigid conformation of the this compound core make it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to furo[3,4-c]pyridines, complete with detailed experimental protocols for key reactions and comparative data to aid researchers in the selection and optimization of synthetic strategies.
I. Key Synthetic Strategies for the this compound Core
The synthesis of the this compound ring system can be achieved through several distinct approaches, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern on the bicyclic core and the availability of starting materials. The most prominent methods include cycloaddition and cyclization strategies, as well as modifications of existing pyridine frameworks.
Retro-Diels-Alder Reaction of 1,4-Epoxides
A classical approach to the formation of the furan ring in the this compound system involves the retro-Diels-Alder reaction of 1,4-epoxides, often generated in situ. This method typically requires high temperatures, achieved through flash vacuum thermolysis (FVT), to induce the extrusion of a small molecule and the formation of the aromatic furan ring.
General Synthetic Workflow:
Caption: General workflow for retro-Diels-Alder synthesis.
Experimental Protocol: Synthesis of this compound via Flash Vacuum Pyrolysis
A detailed experimental protocol for the synthesis of the parent this compound via FVT of a suitable 1,4-epoxy precursor has been described. The precursor is subjected to high temperatures under high vacuum, leading to a retro-Diels-Alder reaction and the formation of the desired product.
-
Apparatus: A standard preparative flash vacuum pyrolysis apparatus is used, consisting of a quartz tube packed with quartz rings, heated by a tube furnace. The precursor is sublimed from a flask into the hot zone, and the products are collected in a cold trap cooled with liquid nitrogen.
-
Procedure: The pyrolysis tube is heated to the desired temperature (typically 500-800 °C) under a high vacuum. The 1,4-epoxy precursor is slowly sublimed into the hot tube. The pyrolysate is collected in the cold trap. After the pyrolysis is complete, the system is brought to atmospheric pressure with an inert gas, and the contents of the cold trap are dissolved in a suitable solvent (e.g., deuterated chloroform for NMR analysis or another inert solvent for further purification).
| Precursor | Pyrolysis Temperature (°C) | Yield (%) | Reference |
| 1,4-Dihydro-1,4-epoxynaphtho[2,3-c]furan | 650 | Not specified | General method |
Lithiation and Cyclization of Pyridine Derivatives
The construction of the furan ring can also be achieved by the intramolecular cyclization of appropriately functionalized pyridine precursors. One such method involves the directed ortho-lithiation of a pyridine derivative, followed by reaction with an electrophile to introduce a side chain that can subsequently cyclize to form the furan ring.
General Synthetic Workflow:
Caption: General workflow for synthesis via lithiation and cyclization.
Experimental Protocol: Synthesis of a this compound Derivative from a Pyridine Carboxaldehyde
This method involves the reaction of a lithiated phthalide with a pyridine carboxaldehyde, followed by cyclization to form the this compound core.
-
Step 1: Lithiation of 3-Phenylphthalide: A solution of 3-phenylphthalide in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Step 2: Reaction with Pyridine-4-carboxaldehyde: A solution of pyridine-4-carboxaldehyde in dry THF is added to the reaction mixture at -78 °C. The mixture is stirred for several hours while allowing it to warm to room temperature.
-
Step 3: Work-up and Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can then be subjected to acid-catalyzed cyclization to yield the this compound derivative.
| Pyridine Electrophile | Lithiated Species | Yield (%) | Reference |
| Pyridine-4-carboxaldehyde | Lithiated 3-phenylphthalide | Moderate to Good | General method |
Metal-Catalyzed [2+2+2] Cycloaddition Reactions
The pyridine ring of the this compound system can be constructed through a metal-catalyzed [2+2+2] cycloaddition reaction. This powerful and atom-economical method typically involves the reaction of a diyne with a nitrile in the presence of a transition metal catalyst, such as cobalt or rhodium complexes. This approach often leads to the formation of 1,3-dihydrothis compound derivatives.
General Synthetic Workflow:
Caption: General workflow for [2+2+2] cycloaddition synthesis.
Experimental Protocol: Cobalt-Catalyzed Synthesis of a 1,3-Dihydrothis compound Derivative
-
Catalyst Preparation: A cobalt(I) catalyst is often generated in situ from a stable cobalt(II) or cobalt(III) precatalyst by reduction with a suitable reducing agent (e.g., Zn powder or NaBH4).
-
Cycloaddition Reaction: To a solution of the di-propargyl ether and the nitrile in an inert solvent (e.g., toluene or THF) is added the cobalt catalyst. The reaction mixture is then heated under an inert atmosphere for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,3-dihydrothis compound derivative.
| Diyne | Nitrile | Catalyst System | Yield (%) | Reference |
| Di-propargyl ether | Acetonitrile | CoI2/dppe/Zn | Good | General method |
| Substituted di-propargyl ethers | Various nitriles | [CoCp*(CH3CN)(P–N)][BF4]2/NaBEt3H | 45-95 | [1] |
Synthesis from N-Homopropargylic β-Enaminones
A more recent development in the synthesis of this compound derivatives involves the iodine-mediated cyclization of N-homopropargylic β-enaminones. This method allows for the construction of 6,7-dihydrofuro[3,4-c]pyridines.
Experimental Protocol: Synthesis of a 6,7-Dihydrothis compound Derivative
-
Reaction Setup: To a solution of the N-homopropargylic β-enaminone in a suitable solvent (e.g., dichloromethane) is added cesium carbonate, followed by the addition of molecular iodine or N-iodosuccinimide.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period.
-
Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography.
| β-Enaminone Substituent | Iodine Source | Base | Yield (%) | Reference |
| N-(4-phenyl-3-butynyl) | I2 | Cs2CO3 | Low to Moderate | General method |
II. Biological Activity and Signaling Pathways
Certain derivatives of the this compound scaffold have been investigated for their biological activity. Of particular note are dihydrofuro[3,4-c]pyridinones, which have been identified as inhibitors of perforin, a key protein in the cell-mediated cytotoxicity pathway.
Perforin/Granzyme-Mediated Apoptosis Pathway and its Inhibition
Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are crucial components of the immune system responsible for eliminating virally infected and cancerous cells. They achieve this primarily through the perforin and granzyme pathway. Upon recognition of a target cell, CTLs and NK cells release cytotoxic granules containing perforin and granzymes into the immunological synapse.
Perforin monomers insert into the target cell membrane and polymerize to form pores. These pores allow for the entry of granzymes, which are serine proteases, into the cytoplasm of the target cell. Once inside, granzymes initiate a cascade of apoptotic events. Granzyme B, for example, can directly cleave and activate caspases (such as caspase-3 and caspase-7), which are key executioners of apoptosis. It can also cleave other cellular substrates, leading to mitochondrial dysfunction and DNA fragmentation, ultimately resulting in the programmed death of the target cell.
Dihydrofuro[3,4-c]pyridinones have been shown to inhibit this process by targeting perforin, thus preventing the lysis of the target cell membrane and the subsequent entry of granzymes.
Caption: Inhibition of perforin-mediated apoptosis by dihydrofuro[3,4-c]pyridinones.
III. Conclusion
The this compound scaffold remains an important target in synthetic and medicinal chemistry. The synthetic routes outlined in this guide, including retro-Diels-Alder reactions, lithiation and cyclization strategies, and metal-catalyzed cycloadditions, provide a versatile toolkit for the construction of a wide range of derivatives. The discovery of dihydrofuro[3,4-c]pyridinones as inhibitors of the perforin-mediated cell death pathway highlights the therapeutic potential of this heterocyclic system. Further exploration of these synthetic methodologies will undoubtedly lead to the development of novel this compound-based compounds with significant applications in drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Furo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridine derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development. Their rigid, bicyclic core serves as a valuable scaffold for the design of biologically active molecules. Notably, certain derivatives have been identified as inhibitors of the 20S proteasome, a key regulator of cellular protein homeostasis, suggesting their potential as therapeutic agents, particularly in oncology. The stereochemistry of these molecules can play a crucial role in their biological activity, making asymmetric synthesis a critical aspect of their development.
This document provides detailed protocols for the asymmetric synthesis of chiral this compound derivatives, focusing on a two-step process involving the enantioselective reduction of a ketone precursor followed by an acid-catalyzed cyclodehydration.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric synthesis of various this compound derivatives.
| Entry | R¹ | R² | R³ | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-chlorophenyl | H | CH₃ | 85 | >98 |
| 2 | 4-methoxyphenyl | H | CH₃ | 82 | >97 |
| 3 | phenyl | H | CH₃ | 88 | >98 |
| 4 | 4-chlorophenyl | CH₃ | CH₃ | 79 | >96 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4-(Aroyl)-2-methyl-5-(((phenylmethyl)oxy)methyl)pyridin-3-ol
This protocol describes the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol using a chiral reducing agent.
Materials:
-
4-(Aroyl)-2-methyl-5-(((phenylmethyl)oxy)methyl)pyridin-3-ol (ketone precursor)
-
(R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2]oxazaborole solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the 4-(aroyl)-2-methyl-5-(((phenylmethyl)oxy)methyl)pyridin-3-ol (1.0 eq).
-
Dissolve the ketone precursor in anhydrous THF (10 mL per 1 mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2]oxazaborole solution (0.1 eq) via syringe.
-
To this mixture, add the borane-dimethyl sulfide complex (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 2 M HCl and stir the mixture for 30 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Acid-Catalyzed Cyclodehydration to this compound Derivative
This protocol describes the final ring-closing step to form the this compound scaffold.
Materials:
-
Chiral alcohol from Protocol 1
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the chiral alcohol (1.0 eq) in dichloromethane (20 mL per 1 mmol of alcohol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution.
-
Stir until gas evolution ceases and the mixture is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the final this compound derivative.
Mandatory Visualization
Caption: Workflow for the asymmetric synthesis of this compound derivatives.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound derivatives.[2]
References
Application Notes and Protocols for the Spectroscopic Analysis of Furo[3,4-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of Furo[3,4-c]pyridine compounds, a class of heterocyclic molecules of growing interest in medicinal chemistry. This document outlines detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Additionally, it includes information on the potential biological activities of these compounds and their interaction with key signaling pathways.
Introduction to Furo[3,4-c]pyridines
Furo[3,4-c]pyridines are a class of bicyclic heterocyclic compounds containing a fused furan and pyridine ring system. This structural motif is of significant interest in drug discovery due to its presence in various biologically active molecules. Derivatives of the this compound scaffold have been investigated for their potential as inhibitors of perforin and the proteasome, suggesting their therapeutic potential in immunology and oncology. Spectroscopic analysis is crucial for the unambiguous identification, structural elucidation, and purity assessment of newly synthesized this compound derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural determination of this compound compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectroscopic Data for 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3a (R=CH₃, Hlg=Cl) | Not Specified | Phenyl-H | 6.80–7.25 | m | - |
| H-3 | 7.12–7.17 | s | - | ||
| NH | 7.25–7.31 | s | - | ||
| CH₃ | 2.56-3.13 | - | - | ||
| 3b (R=C₂H₅, Hlg=Cl) | Not Specified | Phenyl-H | 6.81–6.84 | m | - |
| H-3 | 7.12–7.17 | s | - | ||
| NH | 7.28 | d | 10.7 | ||
| CH₂CH₃ | 3.03–3.13 | m | - | ||
| CH₂CH ₃ | 1.56 | t | 7.5 | ||
| 3d (R=CH₃, Hlg=Br) | Not Specified | Phenyl-H | 6.80–7.25 | m | - |
| H-3 | 7.05–7.09 | s | - | ||
| NH | 7.23–7.27 | s | - | ||
| CH₃ | 2.59 | s | - |
Data extracted from a study on the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
-
Data Acquisition:
-
Record the ¹H NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz.
-
Acquire the ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 75-150 MHz).
-
For complex structures, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound compounds. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
Table 2: Mass Spectrometry Data for 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives
| Compound | Ionization Mode | [M]⁺ (m/z) | Relative Intensity (%) |
| 3b (R=C₂H₅, Hlg=Cl) | EI | 302 | 57 |
| 304 | 19 | ||
| 3c (R=C₃H₇, Hlg=Cl) | EI | 316 | 78 |
| 318 | 26 | ||
| 3d (R=CH₃, Hlg=Br) | EI | 332 | 97 |
| 334 | 98 |
Data extracted from a study on the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.[1] The presence of isotopic peaks for chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) and bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) are characteristic.[1]
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250-280 °C.
-
Oven Program: A typical program would be to hold at 50-70 °C for 1-2 minutes, then ramp at 10-20 °C/min to 250-300 °C.
-
-
MS Conditions:
-
Ionization Energy: Set to 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound compounds.
Table 3: Characteristic IR Absorption Frequencies for 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| 3a-f | N-H stretch | 3115–3241 |
| C=O stretch (lactone) | 1601–1659 |
Data extracted from a study on the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.[1]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption maxima (λmax) can be influenced by the solvent and the substituents on the heterocyclic core. For many furopyridine derivatives, characteristic absorption bands are observed in the region of 250 to 390 nm, which are attributed to π → π* and n → π* transitions.[2]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Biological Activity and Signaling Pathways
Certain derivatives of this compound have shown potential as bioactive molecules, notably as inhibitors of perforin and the proteasome. Understanding their mechanism of action requires investigating their effects on cellular signaling pathways.
Inhibition of the Proteasome Signaling Pathway
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, apoptosis, and signal transduction.[3][4] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the suppression of pro-survival pathways, making it a key target in cancer therapy.[4][5]
Caption: this compound inhibition of the proteasome pathway.
Inhibition of the Perforin-Mediated Cytotoxicity Pathway
Perforin is a pore-forming protein released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or cancer cells.[6][7] Perforin creates pores in the target cell membrane, allowing the entry of granzymes, which are proteases that trigger apoptosis.[7]
Caption: Inhibition of perforin-mediated cytotoxicity by Furo[3,4-c]pyridines.
Summary
The spectroscopic techniques outlined in these application notes provide a robust framework for the characterization of this compound compounds. The provided protocols offer a starting point for researchers, which may require optimization based on the specific properties of the synthesized derivatives. The potential of these compounds to modulate key biological pathways, such as proteasome and perforin-mediated cytotoxicity, highlights their importance in modern drug discovery and warrants further investigation.
References
- 1. Perforin-dependent and -independent pathways of cytotoxicity mediated by lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional significance of the perforin/granzyme cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Furo[3,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Furo[3,4-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document outlines standard experimental protocols, presents a compilation of known NMR data, and offers visual aids to facilitate the structural elucidation of novel Furo[3,4-c]pyridine derivatives.
Introduction
Furo[3,4-c]pyridines are bicyclic aromatic heterocycles containing a fused furan and pyridine ring system. The arrangement of the heteroatoms imparts unique electronic and steric properties, making this scaffold a valuable pharmacophore in the design of new therapeutic agents. Accurate structural characterization is paramount in the drug discovery process, and NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of these molecules in solution. This guide will detail the application of ¹H and ¹³C NMR spectroscopy for the structural verification and analysis of this compound derivatives.
¹H and ¹³C NMR Spectral Data of this compound Derivatives
The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of Furo[3,4-c]pyridines are highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize available spectral data for a selection of this compound derivatives to serve as a reference for researchers in the field.
Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives
| Compound | Solvent | H-1 | H-3 | H-4 | H-6 | H-7 | Other Protons | Reference |
| 4-Chloro-6,7-dimethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one | DMSO-d₆ | - | 7.15 (d, J=10.4 Hz, 1H, CHNH) | - | - | - | 2.58 (s, 6H, 2CH₃), 6.81-6.84 (m, 1H, Ar-H), 6.90-6.93 (m, 2H, Ar-H), 7.21-7.25 (m, 2H, Ar-H), 7.27 (d, J=10.6 Hz, 1H, NH) | [1] |
| 4-Chloro-7-ethyl-6-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one | DMSO-d₆ | - | 7.16 (d, J=10.7 Hz, 1H, CHNH) | - | - | - | 1.18 (t, 3H, CH₂CH₃, J=7.5 Hz), 2.63 (s, 3H, CH₃), 3.03-3.13 (m, 2H, CH₂CH₃), 6.81-6.84 (m, 1H, Ar-H), 6.90-6.93 (m, 2H, Ar-H), 7.21-7.25 (m, 2H, Ar-H), 7.28 (d, J=10.7 Hz, 1H, NH) | [1] |
| 4-Bromo-6,7-dimethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one | DMSO-d₆ | - | 7.07 (d, J=10.6 Hz, 1H, CHNH) | - | - | - | 2.59 (s, 6H, 2CH₃), 6.80-6.84 (m, 1H, Ar-H), 6.90-6.93 (m, 2H, Ar-H), 7.21-7.25 (m, 2H, Ar-H), 7.24 (d, J=10.6 Hz, 1H, NH) | [1] |
Note: The numbering of the this compound core is provided in the diagrams below.
Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives
Experimental Protocols
The following protocols provide a general framework for the preparation of samples and the acquisition of high-quality NMR spectra for this compound derivatives.
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common solvents for heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Acetone-d₆. The choice of solvent can influence chemical shifts.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton resonances (e.g., -1 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: For a typical sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce the connectivity of the protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set the spectral width to cover the expected range of carbon resonances (e.g., 0 to 200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Identify the chemical shifts of the carbon signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide visual representations of the this compound core structure and a general workflow for its NMR characterization.
Caption: Numbering of the this compound core structure.
Caption: General workflow for NMR characterization.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound derivatives. By following standardized experimental protocols and referencing available spectral data, researchers can confidently elucidate the structures of novel compounds within this important heterocyclic family. The compilation of a more extensive and publicly accessible NMR database for Furo[3,4-c]pyridines will undoubtedly accelerate research and development in areas where these compounds show significant therapeutic promise.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Furo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Notably, certain derivatives of this compound-3-one have been identified as potent inhibitors of the proteasome, a key cellular machinery responsible for protein degradation.[1] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis, making it a prime target for therapeutic intervention, particularly in oncology.[2][3]
Mass spectrometry is an indispensable analytical technique for the characterization and quantification of these small molecule inhibitors. This document provides detailed application notes and protocols for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the expected mass spectrometry data for a representative this compound derivative. These values are predictive and should be confirmed experimentally.
Table 1: Predicted Mass Spectrometry Parameters for a Representative this compound Derivative
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 255.1 |
| Predicted Major Fragment Ions | m/z 238.1, 210.1, 182.1, 147.1 |
| Internal Standard | Deuterated analog (e.g., C₁₅H₉D₅N₂O₂) |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | 2.5 - 4.0 minutes |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines the extraction of this compound derivatives from a plasma matrix using protein precipitation, a common and effective method for small molecule analysis.[4][5]
Materials:
-
Human plasma
-
This compound derivative stock solution (1 mg/mL in DMSO)
-
Internal standard stock solution (1 mg/mL in DMSO)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: Prepare calibration standards and quality control samples by spiking the this compound derivative stock solution into blank human plasma.
-
Internal Standard Addition: To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Dilution (Optional): If necessary, dilute the supernatant with an appropriate volume of water to match the initial mobile phase composition and prevent peak distortion.[4]
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B (linear gradient)
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the specific this compound derivative and internal standard by infusing a standard solution.
Visualizations
Signaling Pathway
This compound derivatives have been shown to act as proteasome inhibitors. The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells. Inhibition of this pathway leads to the accumulation of polyubiquitinated proteins, which can induce cell cycle arrest and apoptosis. This is a key mechanism of action for several anti-cancer drugs.[2][3]
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound Derivatives.
Proteasome inhibition can also affect downstream signaling pathways, such as the NF-κB pathway. NF-κB is a transcription factor that is normally held in an inactive state in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. By inhibiting the proteasome, this compound derivatives can prevent IκB degradation and thereby block NF-κB activation.[6]
Caption: this compound Derivatives Inhibit NF-κB Activation via Proteasome Inhibition.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound derivatives is depicted below.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound derivatives.
Predicted Fragmentation Pathway
The fragmentation of this compound derivatives in the mass spectrometer is crucial for structural confirmation and developing sensitive MRM methods. Based on the fragmentation of similar heterocyclic structures, the following pathways are predicted under collision-induced dissociation (CID).[7]
Caption: Predicted fragmentation pathway for a representative this compound derivative.
References
- 1. New C(4)- and C(1)-derivatives of this compound-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.nat.tum.de [bio.nat.tum.de]
- 3. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Synthetic Utility of Furo[3,4-c]pyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the transient nature of furo[3,4-c]pyridines, also known as 4,6-diaza-isobenzofurans, presents a powerful tool for the construction of complex nitrogen-containing heterocyclic scaffolds. These reactive intermediates, typically generated in situ, readily participate in cycloaddition reactions, serving as versatile building blocks in the synthesis of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the generation and synthetic application of furo[3,4-c]pyridines. The information is tailored for professionals in organic synthesis and medicinal chemistry, offering insights into the practical application of these reactive intermediates.
Application Note 1: Synthesis of Substituted Isoquinolines via a Sequential Pummerer-Diels-Alder Reaction
The sequential Pummerer-Diels-Alder reaction is a robust and efficient one-pot method for the synthesis of substituted isoquinolines. This strategy involves the generation of a furo[3,4-c]pyridine intermediate from an o-benzoyl-substituted pyridylmethyl sulfoxide, which is then trapped by a dienophile in a Diels-Alder cycloaddition. Subsequent base-induced ring opening and aromatization of the resulting cycloadduct affords the isoquinoline core.
This methodology is particularly advantageous for accessing isoquinoline derivatives that are analogues of 1-arylnaphthalene lignans, a class of compounds with potential biological activities. The reaction proceeds readily with electron-poor dienophiles.[1][2]
Logical Relationship: Pummerer-Diels-Alder Reaction Sequence
Caption: Sequential Pummerer-Diels-Alder reaction workflow.
Application Note 2: Accessing Conformationally Restricted Nicotine and Anabasine Analogues through Intramolecular Diels-Alder Reactions
Furo[3,4-c]pyridines are valuable intermediates in the synthesis of complex, conformationally restricted analogues of alkaloids such as nicotine and anabasine. By tethering a dienophile to the this compound precursor, an intramolecular Diels-Alder (IMDA) reaction can be initiated upon in situ generation of the this compound. This approach allows for the construction of intricate bridged polycyclic systems.
The success of the IMDA reaction is sensitive to the nature of the tether and the substituents on both the diene and dienophile components. For instance, a domino intramolecular [4+2]-cycloaddition/ring opening-elimination sequence of 3-amino-substituted furo[3,4-c]pyridines has been successfully employed in the synthesis of bridged anabasines.[3]
Experimental Workflow: Intramolecular Diels-Alder of Furo[3,4-c]pyridines
Caption: Workflow for synthesizing bridged alkaloids.
Quantitative Data Summary
The following tables summarize the yields of Diels-Alder adducts obtained from the reaction of in situ generated furo[3,4-c]pyridines with various dienophiles.
Table 1: Diels-Alder Adducts from Pummerer-Generated Furo[3,4-c]pyridines [4]
| Entry | Keto-Sulfoxide Precursor | Dienophile | Product | Yield (%) |
| 1 | 11 | Dimethyl maleate | 15 | 17 |
| 2 | 12 | Dimethyl maleate | 16 | 18 |
| 3 | 13 | Dimethyl maleate | 17 | 20 |
| 4 | 11 (Conditions B) | Dimethyl maleate | 15 | 65 |
| 5 | 12 (Conditions B) | Dimethyl maleate | 16 | 75 |
| 6 | 13 (Conditions B*) | Dimethyl maleate | 17 | 72 |
*Conditions B: Heptafluorobutyric anhydride (HFBA) as the Pummerer promoter.
Table 2: Diels-Alder Adducts from a Stable this compound
| Entry | Dienophile | Product | Yield (%) |
| 1 | N-Phenylmaleimide | Isoquinoline derivative | 95 |
| 2 | Dimethyl acetylenedicarboxylate (DMAD) | Isoquinoline derivative | 92 |
| 3 | Methyl acrylate | Isoquinoline derivative | 85 |
| 4 | Acrylonitrile | Isoquinoline derivative | 88 |
(Yields are representative and may vary based on specific substrate and reaction conditions.)
Experimental Protocols
Protocol 1: General Procedure for the Sequential Pummerer-Diels-Alder Reaction
This protocol describes the one-pot synthesis of a substituted isoquinoline from an o-benzoyl-substituted pyridylmethyl sulfoxide.
Materials:
-
o-Benzoyl-substituted pyridylmethyl sulfoxide (1.0 equiv)
-
Dienophile (e.g., Dimethyl maleate, 1.2 equiv)
-
Heptafluorobutyric anhydride (HFBA) (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the o-benzoyl-substituted pyridylmethyl sulfoxide (1.0 equiv) and the dienophile (1.2 equiv) in anhydrous toluene (5 mL/mmol of sulfoxide) under an inert atmosphere, add p-toluenesulfonic acid (0.1 equiv).
-
Add heptafluorobutyric anhydride (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add DBU (2.0 equiv) to the reaction mixture and stir at room temperature or heat to reflux to facilitate the ring-opening and aromatization, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoquinoline.[4]
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Generation of this compound via Flash Vacuum Thermolysis (FVT)
This protocol outlines a general procedure for the generation of this compound via the retro-Diels-Alder reaction of a suitable 1,4-epoxide precursor using Flash Vacuum Thermolysis.
Apparatus:
-
A standard FVT apparatus consisting of a sublimation oven, a heated quartz pyrolysis tube, and a cold trap (liquid nitrogen). The system is connected to a high-vacuum pump.
Materials:
-
1,4-Epoxy-1,4-dihydropyridine precursor
Procedure:
-
Place the 1,4-epoxy-1,4-dihydropyridine precursor in the sublimation oven of the FVT apparatus.
-
Heat the quartz pyrolysis tube to the desired temperature (typically 500-700 °C).
-
Evacuate the system to a high vacuum (typically 10-3 to 10-5 Torr).
-
Slowly heat the sublimation oven to a temperature that allows for a steady sublimation of the precursor into the hot pyrolysis tube.
-
The precursor undergoes a retro-Diels-Alder reaction in the gas phase within the hot tube, eliminating a small molecule (e.g., ethene) to form the this compound.
-
The highly reactive this compound is then rapidly quenched and collected in the cold trap cooled with liquid nitrogen.
-
After the sublimation is complete, the apparatus is carefully brought back to atmospheric pressure with an inert gas.
-
The contents of the cold trap, containing the this compound, can be dissolved in a suitable cold solvent for immediate use in subsequent reactions or for spectroscopic characterization at low temperatures.
Note: this compound is highly reactive and will polymerize at room temperature. All manipulations should be carried out at low temperatures.
Protocol 3: Synthesis of a Stable this compound via the Hamaguchi-Ibata Reaction
This protocol describes the synthesis of a stable, isolable this compound derivative through a rhodium(II)-catalyzed intramolecular reaction of a diazo compound.
Materials:
-
Methyl 2-(2-diazo-N,N-diethylmalonamoyl)-3,5-dichloropyridine-4-carboxylate (precursor)
-
Rhodium(II) acetate dimer [Rh2(OAc)4] (catalytic amount, e.g., 1 mol%)
-
Dichloromethane, anhydrous
Procedure:
-
Dissolve the diazo precursor in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of rhodium(II) acetate dimer to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the stable this compound derivative.
Characterization: The stable this compound can be fully characterized by standard spectroscopic techniques (NMR, IR, MS, and X-ray crystallography if suitable crystals are obtained). This stable derivative can then be used in subsequent Diels-Alder reactions with various dienophiles.
Signaling Pathway: Generation of Furo[3,4-c]pyridines
Caption: Synthetic pathways to furo[3,4-c]pyridines.
References
- 1. Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furo[3,4-c]pyridines in Diels-Alder Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridines are a class of heterocyclic compounds that have emerged as valuable reactive intermediates in organic synthesis. Their inherent diene system within a fused bicyclic structure makes them particularly well-suited for participation in Diels-Alder reactions. This powerful cycloaddition strategy provides a streamlined approach to the construction of complex polycyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. This document provides detailed application notes and experimental protocols for the use of furo[3,4-c]pyridines as dienes in both intramolecular and intermolecular Diels-Alder reactions.
Application 1: Intramolecular Diels-Alder (IMDA) Reaction for the Synthesis of Bridged Anabasine Analogues
A significant application of furo[3,4-c]pyridines is in intramolecular Diels-Alder (IMDA) reactions to generate conformationally restricted bridged analogues of nicotine and anabasine. These analogues are of interest in drug discovery for their potential as novel ligands for nicotinic acetylcholine receptors (nAChRs). The IMDA reaction of a 3-amino-substituted furo[3,4-c]pyridine precursor, generated in situ, leads to a domino cycloaddition/ring-opening/elimination sequence, affording the desired bridged anabasine structure.
Reaction Mechanism and Workflow
The general strategy involves the in situ generation of a 3-amino-substituted this compound, which then undergoes a spontaneous intramolecular [4+2] cycloaddition. The resulting bridged adduct is unstable and proceeds through a ring-opening and elimination cascade to yield the final aromatic product.
Quantitative Data
The yields of the intramolecular Diels-Alder reaction are dependent on the nature of the tether and the substituents on the this compound core.
| Entry | This compound Precursor | Dienophile Tether | Product | Yield (%) |
| 1 | 3-Amino-substituted | Unactivated alkene | Bridged Anabasine Analogue | 65 |
| 2 | 3-Amino-substituted, MeO-activated | Unactivated alkene | Bridged Anabasine Analogue | 72 |
| 3 | 3-Amino-substituted | p-Tolylsulfonyl-activated alkene | Bridged Nicotine Analogue | No reaction |
Experimental Protocol: Synthesis of a Bridged Anabasine Analogue
This protocol is adapted from the work of Sarkar et al.
Materials:
-
Appropriate 3-amino-substituted this compound precursor
-
Dry toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the 3-amino-substituted this compound precursor (1.0 eq) in dry toluene (0.01 M) is heated to reflux under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure bridged anabasine analogue.
Application 2: Sequential Pummerer-Diels-Alder Reaction for Heterocyclic Lignan Analogues
A second key application involves the generation of α-thio-substituted furo[3,4-c]pyridines via a Pummerer reaction, followed by their in situ trapping in an intermolecular Diels-Alder reaction. This one-pot sequence provides a versatile route to heterocyclic analogues of 1-arylnaphthalene lignans, which are a class of compounds with interesting biological activities.
Reaction Mechanism and Workflow
The reaction is initiated by a Pummerer rearrangement of an o-benzoyl-substituted pyridylmethyl sulfoxide. This generates a transient α-thio-substituted this compound, which acts as a reactive diene and is immediately trapped by a dienophile present in the reaction mixture. A subsequent base-induced ring opening and aromatization of the Diels-Alder adduct leads to the final product.
Quantitative Data
The success of this one-pot reaction is highly dependent on the choice of dienophile, with electron-poor dienophiles generally providing good yields.
| Entry | Dienophile | Product | Yield (%) |
| 1 | N-Phenylmaleimide | Isoquinoline derivative | 78 |
| 2 | Dimethyl acetylenedicarboxylate | Isoquinoline derivative | 72 |
| 3 | Maleic anhydride | Isoquinoline derivative | 65 |
| 4 | Acrylonitrile | Isoquinoline derivative | 55 |
Experimental Protocol: One-Pot Synthesis of a Heterocyclic Lignan Analogue
This protocol is based on the procedure described by Sarkar et al.[1]
Materials:
-
o-Benzoyl-substituted pyridylmethyl sulfoxide
-
Dienophile (e.g., N-phenylmaleimide)
-
Heptafluorobutyric anhydride
-
p-Toluenesulfonic acid (catalytic amount)
-
Dry toluene
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the o-benzoyl-substituted pyridylmethyl sulfoxide (1.0 eq) and the dienophile (1.2 eq) in dry toluene (0.1 M) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture to 0 °C and add heptafluorobutyric anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and add triethylamine (2.0 eq).
-
Stir for an additional 1 hour at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired heterocyclic lignan analogue.[1]
Conclusion
Furo[3,4-c]pyridines are versatile dienes for the construction of complex molecular architectures via Diels-Alder reactions. The intramolecular variant provides an elegant route to bridged nitrogen-containing heterocycles, while the sequential Pummerer-Diels-Alder strategy offers an efficient one-pot method for the synthesis of lignan analogues. These methodologies hold significant promise for applications in medicinal chemistry and the synthesis of biologically active molecules.
References
Synthesis and Application of Furo[3,4-c]pyridine-3(1H)-one Derivatives: A Guide for Researchers
Introduction: The furo[3,4-c]pyridine-3(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have garnered significant interest as potential therapeutic agents, particularly in the fields of oncology and cell cycle regulation. This document provides detailed application notes and protocols for the synthesis of this compound-3(1H)-one and its derivatives, targeting researchers, scientists, and drug development professionals. The content herein summarizes key synthetic methodologies, quantitative biological data, and explores the mechanistic insights into their mode of action as inhibitors of critical cellular pathways.
Data Presentation: Quantitative Analysis of this compound-3(1H)-one Derivatives
The following table summarizes the reported yields for the synthesis of various this compound-3(1H)-one derivatives and their biological activities, including 50% inhibitory concentrations (IC₅₀) against different cancer cell lines and kinases.
| Compound ID | Derivative | Synthesis Yield (%) | Target | IC₅₀ (µM) | Cancer Cell Line(s) | Reference(s) |
| 1 | 4-Chloro-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one | - | - | - | - | [1] |
| 2 | 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones | 76-88 | - | - | - | [2] |
| 3 | nor-cerpegin (1,1-dimethyl this compound-3-one) derivative | - | 20S Proteasome (c20S) | - | - | [3] |
| 4 | Thieno[2,3-d]pyrimidine-4-one derivative | - | 20S Proteasome (c20S, i20S) | 9.9 (cT-L), 6.7 (iT-L) | - | [3] |
| 5 | Pyridone derivative 1 | - | CDK2/cyclin A2 | 0.57 | HCT-116, MCF-7, HepG2, A549 | [2] |
| 6 | 2-chloro-nicotinonitrile derivative 4 | - | CDK2/cyclin A2 | 0.24 | HCT-116, MCF-7, HepG2, A549 | [2] |
| 7 | Pyrazolo[3,4-b]pyridin-3-amine derivative 8 | - | CDK2/cyclin A2 | 0.65 | HCT-116, MCF-7, HepG2, A549 | [2] |
| 8 | 2-chloroethanethioate derivative 11 | - | CDK2/cyclin A2 | 0.50 | HCT-116, MCF-7, HepG2, A549 | [2] |
| 9 | Furo[2,3-b]pyridine-2-carboxylate derivative 14 | - | CDK2/cyclin A2 | 0.93 | HCT-116, MCF-7, HepG2, A549 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound-3(1H)-one derivatives.
Protocol 1: Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones[2]
This protocol describes a general method for the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones from 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones.
Materials:
-
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1 mmol)
-
Aniline
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve 1 mmol of the respective 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one in a suitable solvent.
-
Add an excess of aniline to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with a cold solvent to remove excess aniline.
-
Dry the product under vacuum to obtain the desired 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one.
-
The reported yields for these derivatives are in the range of 76–88%.[2]
Protocol 2: Synthesis of 4-Chloro-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one[1]
This protocol outlines the synthesis of a specific chloro-substituted derivative starting from the corresponding dione.
Materials:
-
4-Chloro-6,7-dimethylthis compound-1,3-dione
-
Sodium tetrahydridoborate (Sodium borohydride, NaBH₄)
-
Appropriate solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve the 4-chloro-6,7-dimethylthis compound-1,3-dione in a suitable alcoholic solvent.
-
Cool the solution in an ice bath.
-
Slowly add sodium tetrahydridoborate to the cooled solution with stirring.
-
Continue stirring the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-chloro-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound-3(1H)-one derivatives and a general experimental workflow for their synthesis and evaluation.
Figure 1: Mechanism of proteasome inhibition by this compound-3(1H)-one derivatives.
Figure 2: Inhibition of CDK2-mediated cell cycle progression by this compound-3(1H)-one derivatives.
Figure 3: General experimental workflow for the synthesis and evaluation of this compound-3(1H)-one derivatives.
References
- 1. Synthesis of 4-Halofuro[3,4-c]pyridin-3(1H)-ones from 2-Halopyridine-3,4-dicarbonitriles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New C(4)- and C(1)-derivatives of this compound-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of furopyridine derivatives, a class of heterocyclic compounds of growing interest in medicinal chemistry and drug discovery. The methodologies outlined below leverage the versatility of palladium catalysis to construct the furopyridine scaffold through various cross-coupling and cyclization strategies. The included protocols, quantitative data summaries, and workflow visualizations are intended to serve as a practical guide for the synthesis and exploration of novel furopyridine-based compounds.
One-Pot Microwave-Assisted Synthesis of Furopyridines via Sequential Sonogashira Coupling, Imination, and Annulation
This protocol describes a highly efficient one-pot synthesis of substituted furopyridines from ortho-bromoaldehydes and terminal alkynes under microwave irradiation. The reaction proceeds through a palladium-catalyzed Sonogashira coupling, followed by imination with an ammonium salt and subsequent intramolecular annulation.[1]
Experimental Protocol
Materials:
-
ortho-bromoarylaldehyde (e.g., 2-bromobenzaldehyde)
-
Terminal alkyne (e.g., 4-methoxyphenyl acetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Potassium acetate - KOAc)
-
Ammonium salt (e.g., Ammonium acetate - NH₄OAc)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Microwave vial (5 mL) with aluminum/Teflon crimp top
-
Nitrogen source
Procedure:
-
To a 5 mL microwave vial, add the ortho-bromoarylaldehyde (0.5 mmol, 1.0 equiv), terminal alkyne (0.55 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (2 mol %), PPh₃ (4 mol %), and KOAc (1.0 mmol, 2.0 equiv).
-
Add DMF (2 mL) to the vial.
-
Flush the vial with nitrogen and securely seal it with an aluminum/Teflon crimp top.
-
Place the vial in a microwave reactor and irradiate at 80 °C (300 W) for 1 hour with stirring.
-
After cooling to room temperature, add ammonium acetate to the reaction mixture.
-
Reseal the vial and irradiate at 150 °C for an additional 2 hours with stirring.
-
Upon completion, cool the reaction mixture to room temperature and purify by column chromatography to obtain the desired furopyridine product.[1]
Data Presentation
| Entry | ortho-bromoaldehyde | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromobenzaldehyde | 4-Methoxyphenyl acetylene | PdCl₂(PPh₃)₂ (2) | KOAc | DMF | 1 + 2 | up to 86 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | KOAc | DMF | 1 + 2 | Moderate |
| 3 | 2-Bromo-3-pyridinecarboxaldehyde | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | KOAc | DMF | 1 + 2 | Moderate |
Table 1: Representative yields for the one-pot synthesis of furopyridines. Yields are isolated yields after column chromatography.[1]
Workflow Diagram
Caption: One-pot microwave-assisted furopyridine synthesis workflow.
Synthesis of Furo[2,3-b]pyridines via Intramolecular Cyclization
This method involves the palladium-catalyzed branching cyclization of enediyne-imides to produce polysubstituted furo[2,3-b]pyridines.[2] The N-tosyl carboxamide moiety acts as a bis-nucleophile in this transformation.
Experimental Protocol
A general procedure involves the treatment of a solution of the enediyne-imide in a suitable solvent with a palladium catalyst.
Materials:
-
Enediyne-imide substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the enediyne-imide substrate in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add the palladium catalyst (e.g., 5-10 mol% Pd(PPh₃)₄) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the furo[2,3-b]pyridine product.
Data Presentation
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Tosyl enediyne-imide 1 | Pd(PPh₃)₄ (10) | Toluene | 110 | 12 | 75 |
| N-Tosyl enediyne-imide 2 | Pd₂(dba)₃ (5) / P(o-tol)₃ (20) | Toluene | 100 | 8 | 82 |
Table 2: Representative data for the synthesis of furo[2,3-b]pyridines via intramolecular cyclization.
Logical Relationship Diagram
Caption: Logical flow of the Pd-catalyzed cyclization of enediyne-imides.
Synthesis of Furopyridines via Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the synthesis of functionalized furopyridines, which are of interest as kinase inhibitors.[3] The method allows for the chemoselective coupling at different positions of the furopyridine core.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halogenated furopyridine (e.g., 5-chloro-3-triflyl-furo[2,3-b]pyridine)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert atmosphere
Procedure for Selective Coupling at the Triflate Position:
-
To a reaction vessel, add the 5-chloro-3-triflyl-furo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add a mixture of toluene and water (e.g., 4:1) as the solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Procedure for Selective Coupling at the Chlorine Position:
-
To a reaction vessel, add the 3-aryl-5-chloro-furo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2.0 equiv).
-
Add 1,4-dioxane as the solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 100 °C and stir until completion.
-
Work-up and purify as described above.[3]
Data Presentation
| Furopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 5-chloro-3-triflyl-furo[2,3-b]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 92 (at triflate) |
| 3-(4-methoxyphenyl)-5-chloro-furo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 84 (at chlorine) |
Table 3: Chemoselective Suzuki-Miyaura coupling on a furopyridine scaffold.[3]
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Furo[3,4-c]pyridines via Cyclodehydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,4-c]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and is a valuable building block in medicinal chemistry and materials science. One key transformation in the synthesis of this bicyclic system is the intramolecular cyclodehydration of a suitably substituted pyridine precursor. This document provides detailed experimental protocols and application notes for this critical step, focusing on the acid-catalyzed ring closure of 3,4-disubstituted pyridines.
The protocols described herein are designed to be a starting point for researchers, providing a framework for the synthesis of this compound derivatives. The quantitative data from these experiments should be carefully recorded to optimize reaction conditions for specific substrates.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclodehydration of 3,4-Bis(hydroxymethyl)pyridine
This protocol describes the synthesis of the parent this compound-1,3-dihydronaphthalene through the cyclodehydration of 3,4-bis(hydroxymethyl)pyridine using a strong acid catalyst. The reaction typically involves heating the substrate in the presence of an acid, with azeotropic removal of water to drive the reaction to completion.
Materials:
-
3,4-Bis(hydroxymethyl)pyridine
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-bis(hydroxymethyl)pyridine (1.0 eq).
-
Add a solvent that forms an azeotrope with water, such as toluene, to the flask (sufficient to dissolve the starting material upon heating).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.
Data Presentation
The following table should be used to record the quantitative data for the cyclodehydration reaction. This structured format allows for easy comparison of results when optimizing reaction conditions.
| Entry | Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Bis(hydroxymethyl)pyridine | H₂SO₄ (0.1 eq) | Toluene | 110 | 4 | ||
| 2 | 3,4-Bis(hydroxymethyl)pyridine | p-TsOH (0.1 eq) | Toluene | 110 | 6 | ||
| 3 | (User Defined) | (User Defined) | (User Defined) | (User Defined) | (User Defined) | ||
| 4 | (User Defined) | (User Defined) | (User Defined) | (User Defined) | (User Defined) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cyclodehydration synthesis of Furo[3,4-c]pyridines.
Troubleshooting & Optimization
Troubleshooting low yield in Furo[3,4-c]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Furo[3,4-c]pyridine derivatives. Our aim is to help you diagnose and resolve common issues leading to low yields and other experimental difficulties.
General Troubleshooting
Before delving into specific synthetic routes, consider these general points that can often be the source of low yields in many chemical syntheses.
Q1: My overall yield is consistently low. What are the first things I should check?
A1: When facing low yields, a systematic review of your experimental setup and reagents is the best starting point.
-
Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can lead to unwanted side reactions or poison catalysts.
-
Reaction Conditions: Double-check that the reaction temperature, pressure, and atmosphere (e.g., inert gas for air-sensitive reactions) are correct and maintained consistently.
-
Stoichiometry: Carefully verify the molar ratios of your reactants and catalysts. An incorrect ratio can lead to incomplete conversion or the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Stopping the reaction too early or running it for too long can both negatively impact your yield.
-
Work-up and Purification: Product loss during extraction, precipitation, and chromatography is a common reason for low apparent yields. Review your purification procedures for potential areas of improvement.
Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting for specific this compound syntheses.
Route 1: Synthesis of 6,7-dihydrofuro[3,4-c]pyridines from N-homopropargylic β-enaminones
This synthesis involves the reaction of N-homopropargylic β-enaminones with an iodine source in the presence of a base. While a facile method, it can be prone to low to moderate yields and the formation of byproducts.[1]
Frequently Asked Questions (FAQs)
Q2: I am getting a very low yield of my desired 6,7-dihydrothis compound. What are the most critical parameters to optimize?
A2: The choice of iodinating reagent, base, and solvent, as well as their stoichiometry, are crucial for this reaction. Based on optimization studies, acetonitrile is a superior solvent compared to N,N-dimethylformamide, ethanol, 1,2-dichloroethane, or dioxane.[1] Using N-iodosuccinimide (NIS) as the iodine source has been shown to be generally more effective than molecular iodine (I₂).[1]
Q3: I am observing a significant amount of 3,4-diaroylpyridines as a byproduct. How can I minimize its formation?
A3: The formation of 3,4-diaroylpyridines is a known side reaction in this synthesis.[1] Optimizing the reaction conditions can help favor the desired product. Experimenting with the reaction temperature and the rate of addition of the iodinating agent may help to suppress the formation of this byproduct.
Q4: My reaction mixture is complex and difficult to purify. What can I do?
A4: Complex reaction mixtures with multiple unidentifiable products have been reported for this synthesis.[1] Ensuring the high purity of the starting N-homopropargylic β-enaminone is critical. Additionally, careful monitoring of the reaction by TLC can help in stopping the reaction at the optimal time to minimize the formation of degradation products. For purification, column chromatography is typically employed. Trying different solvent systems for chromatography might improve the separation of your desired product.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of 1,3,4-triphenyl-6,7-dihydrothis compound.
| Entry | Iodinating Reagent (equiv.) | Base (equiv.) | Solvent | Yield (%) |
| 1 | I₂ (2.0) | Cs₂CO₃ (1.5) | CH₃CN | 25 |
| 2 | I₂ (3.0) | Cs₂CO₃ (1.5) | CH₃CN | 32 |
| 3 | I₂ (4.0) | Cs₂CO₃ (1.5) | CH₃CN | 38 |
| 4 | I₂ (4.0) | Cs₂CO₃ (2.0) | CH₃CN | 45 |
| 5 | I₂ (4.0) | Cs₂CO₃ (2.5) | CH₃CN | 52 |
| 6 | NIS (4.0) | Cs₂CO₃ (2.5) | CH₃CN | 55 |
Data adapted from Yilmaz, E. S., et al. (2025).[1]
Experimental Protocol: Synthesis of 1,3,4-triphenyl-6,7-dihydrothis compound
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To a solution of N-(4-phenyl-3-butynyl)-β-enaminone (1.0 equiv.) in acetonitrile, add cesium carbonate (2.5 equiv.).
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Add N-iodosuccinimide (4.0 equiv.) to the mixture.
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Reflux the reaction mixture and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the desired product.
Workflow Diagram
Caption: A general workflow for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines.
Route 2: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones
This method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline at room temperature and generally provides good yields (76-88%).[2]
Frequently Asked Questions (FAQs)
Q5: My reaction is not going to completion, or the yield is lower than expected. What could be the issue?
A5: While this reaction is generally high-yielding, several factors can affect the outcome:
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Purity of Starting Material: The starting 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one should be pure. Impurities may interfere with the reaction.
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Aniline Quality: Use freshly distilled or high-purity aniline. Oxidized aniline can introduce colored impurities and potentially lower the yield.
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Reaction Time: The reaction is typically monitored by TLC. Ensure you are allowing enough time for the reaction to complete. The reported reaction time is around 2-2.5 hours.[2]
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Solvent: Methanol is the reported solvent for this reaction.[2] Ensure it is of appropriate grade and dry.
Q6: I am having trouble with the purification of the final product. Any suggestions?
A6: The product is typically purified by recrystallization from 2-propanol.[2] If you are observing persistent impurities, you might consider:
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Washing: Before recrystallization, washing the crude product with a non-polar solvent like hexane could help remove non-polar impurities.
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Alternative Recrystallization Solvents: If 2-propanol is not effective, you could screen other solvents or solvent mixtures for recrystallization.
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Chromatography: If recrystallization fails to yield a pure product, flash column chromatography could be an alternative, though it is not mentioned in the primary literature for this specific product.
Experimental Protocol: Synthesis of 6,7-Dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one
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Dissolve 4-chloro-3-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-1(3H)-one (1.0 mmol) in methanol (3 mL).
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Add aniline (1.1 mmol) to the solution.
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Stir the mixture at room temperature for 2-2.5 hours, monitoring the reaction by TLC.
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Once the reaction is complete, evaporate the solvent.
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Recrystallize the resulting precipitate from 2-propanol.
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Dry the purified product in a vacuum desiccator over CaCl₂.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields in the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.
Route 3: Synthesis of 4-N-Substituted 1H-furo[3,4-c]pyridin-3-ones via Acid Hydrolysis
This synthetic route involves the acid hydrolysis of 2-amino or 2-hydrazino derivatives of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, which leads to heterocyclization.[3]
Frequently Asked Questions (FAQs)
Q7: The acid hydrolysis and cyclization step is giving me a low yield. What are the common pitfalls?
A7: Acid-catalyzed hydrolysis and cyclization reactions can be sensitive to several factors:
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Acid Concentration: The concentration of the acid is critical. If it's too low, the reaction may be slow or incomplete. If it's too high, it could lead to degradation of the starting material or product.
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Reaction Temperature and Time: These parameters need to be carefully controlled. Over-heating or prolonged reaction times can lead to charring and the formation of insoluble byproducts.
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Water Content: The amount of water present is crucial for the hydrolysis step. Ensure the correct stoichiometry of water is present in the reaction mixture.
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Substrate Stability: The starting material and the product may have limited stability under strong acidic conditions. Minimizing the reaction time and temperature can be beneficial.
Q8: How can I improve the yield of the hydrolysis/cyclization step?
A8: To improve the yield, you could try the following:
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Optimization of Acid: Screen different acids (e.g., HCl, H₂SO₄, H₃PO₄) and their concentrations to find the optimal conditions for your specific substrate.
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Stepwise Temperature Increase: Gradually increasing the temperature to the desired point might help in controlling the reaction and minimizing byproduct formation.
-
Aqueous Work-up: A careful aqueous work-up is necessary to neutralize the acid and isolate the product. Ensure the pH is adjusted correctly to precipitate the product without causing decomposition.
Conceptual Workflow for Hydrolysis and Cyclization
Caption: A conceptual workflow for the acid-catalyzed synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones.
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. INVESTIGATIONS ON FUROPYRIDINES. 10. SYNTHESIS OF 4-N-SUBSTITUTED 1H-FURO[3,4-<i>c</i>]PYRIDIN-3-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Optimizing Furo[3,4-c]pyridine Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,4-c]pyridines. The content focuses on optimizing reaction conditions and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Furo[3,4-c]pyridine cyclization is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Purity of Starting Materials: Impurities in your starting materials, particularly the N-homopropargylic β-enaminone precursor, can lead to side reactions or inhibit the desired cyclization. Ensure all reactants are pure and dry.
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Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical. Optimization of these parameters is often necessary for different substrates.
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Catalyst Activity (if applicable): For catalyst-driven reactions, ensure the catalyst is fresh and active. Catalyst poisoning or degradation can significantly reduce yields.
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Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and the stability of intermediates. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
Q2: I am observing the formation of unexpected byproducts in my reaction. What are some common side reactions?
A2: Side reactions can compete with the desired this compound formation. Common byproducts may arise from:
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Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the activation energy for the final ring closure is high.
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Polymerization: Furo[3,4-c]pyridines can be unstable and prone to polymerization, especially at elevated temperatures.[1]
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Side Reactions of the Alkyne Moiety: The alkyne group in the precursor can undergo undesired reactions, such as hydration or oligomerization, under certain conditions.
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Hydrolysis of Enaminone: The enaminone starting material can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water.
Q3: How can I improve the regioselectivity of my cyclization reaction?
A3: Regioselectivity is crucial when synthesizing substituted Furo[3,4-c]pyridines. Factors influencing regioselectivity include:
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Directing Groups: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position.
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Catalyst Choice: In catalyzed reactions, the ligand and metal center can play a significant role in controlling the regiochemical outcome.
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Reaction Temperature: In some cases, lower temperatures may favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamic product.
Troubleshooting Guides
Issue 1: Low or No Yield in Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones
This guide focuses on a specific and effective method for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines.
Background: The reaction proceeds via the formation of an iodonium ion from the interaction of iodine with the enaminone, followed by nucleophilic attack of the alkyne, cyclization, and subsequent elimination to form the dihydrofuropyridine.[1]
| Symptom | Possible Cause | Suggested Solution |
| Starting material is consumed, but the desired product is not formed. | The cyclized intermediate is not undergoing the final elimination of iodine. | Add a non-nucleophilic base (e.g., DBU) to facilitate the elimination step. |
| A complex mixture of products is observed. | The reaction temperature is too high, leading to decomposition or side reactions. | Perform the reaction at a lower temperature to minimize byproduct formation. |
| The reaction is sluggish, and starting material remains even after prolonged reaction time. | Insufficient activation of the alkyne by the iodonium ion. | Increase the amount of iodine to drive the initial step of the reaction. |
| The enaminone starting material appears to be degrading. | The enaminone is unstable under the reaction conditions. | Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are anhydrous. |
Data Presentation
Due to the limited availability of comprehensive quantitative data for the optimization of this compound synthesis, the following table summarizes general conditions for related furopyridine syntheses to provide a starting point for optimization.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference (Isomer) |
| Iodine-Mediated Cyclization | I₂ | Dichloroethane | Room Temp. | 55-85 | [1] (Dihydrothis compound) |
| Rhodium-Catalyzed Cyclization | Rh₂(OAc)₄ | Dichloromethane | 40 | 60-85 | [2] (Furo[3,4-c]furan) |
| Palladium-Catalyzed Annulation | Pd(dppf)Cl₂ | Dioxane/H₂O | 65-100 | Varies | [3] (Furo[2,3-b]pyridine) |
| Solvent-Promoted Synthesis | None | HFIP | Room Temp. | 35-84 | [2] (Furo[3,2-c]pyridine) |
Experimental Protocols
Protocol 1: Iodine-Mediated Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines
Materials:
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N-homopropargylic β-enaminone
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Iodine (I₂)
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1,2-Dichloroethane (anhydrous)
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Sodium bicarbonate (NaHCO₃)
Procedure:
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To a solution of the N-homopropargylic β-enaminone (1.0 equiv) in anhydrous 1,2-dichloroethane, add sodium bicarbonate (2.0 equiv).
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Add a solution of iodine (1.5 equiv) in 1,2-dichloroethane dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 6,7-dihydrothis compound.
Mandatory Visualization
Caption: Reaction pathway for the iodine-mediated synthesis of 6,7-dihydrofuro[3,4-c]pyridines.
Caption: General troubleshooting workflow for low-yield this compound cyclization reactions.
References
Preventing tar formation in acid-catalyzed Furopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tar formation during acid-catalyzed furopyridine reactions.
Troubleshooting Guides
Problem: Significant Tar Formation During Reaction
Dark, insoluble, or highly viscous material, often brown or black, is forming in the reaction mixture, complicating purification and significantly lowering the yield of the desired furopyridine product.[1]
Question 1: What is causing the formation of tar in my acid-catalyzed furopyridine reaction?
Answer: The primary cause of tar formation is the inherent instability of the furan ring under acidic conditions.[2] Furan is an electron-rich heterocycle that is susceptible to protonation. This initial protonation can lead to a cascade of irreversible side reactions, including ring-opening and polymerization, which result in the formation of complex, high-molecular-weight, insoluble materials collectively known as "tar".[1][3] This is a well-documented issue, particularly in reactions like the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines, where acidic conditions are required to generate the reactive iminium ion intermediate.[4][5][6][7]
Question 2: How can I minimize or prevent tar formation?
Answer: Minimizing tar formation requires careful optimization of reaction conditions to favor the desired cyclization over the competing polymerization and degradation pathways. Key parameters to control include the choice and amount of acid catalyst, reaction temperature, solvent, and the electronic properties of the substrates.
Here is a systematic approach to troubleshooting:
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Catalyst Selection and Stoichiometry: The strength and concentration of the acid catalyst are critical. Strong Brønsted acids can aggressively promote the side reactions.[8] It is often beneficial to use the minimum effective amount of the acid catalyst. For instance, in the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines, a specific stoichiometry of hydrochloric acid in acetic acid was found to be optimal.[7][9]
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Temperature Control: Elevated temperatures can accelerate both the desired reaction and the undesired tar formation. Running the reaction at the lowest effective temperature is advisable. Monitoring the reaction progress closely and stopping it as soon as the starting material is consumed can prevent further degradation of the product.
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Solvent Choice: The choice of solvent can influence the stability of intermediates and the solubility of byproducts. Protic solvents, especially in the presence of water, can exacerbate furan ring-opening.[3][8] Anhydrous, non-protic solvents may be preferable. In some optimized protocols, acetic acid or acetonitrile have been used effectively.[7][9]
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Substrate Electronic Effects: The electronic nature of your starting materials can impact the reaction outcome. For example, in the Pictet-Spengler reaction, starting aldehydes with electron-donating groups have been shown to give higher yields of the desired furopyridine product compared to those with electron-withdrawing groups, likely by stabilizing the iminium cation and facilitating the desired cyclization over polymerization.[4][5]
The following flowchart outlines a general workflow for troubleshooting tar formation:
Caption: A flowchart for systematically troubleshooting tar formation.
Frequently Asked Questions (FAQs)
Q1: What does the "tar" typically look like?
A1: The tar formed in these reactions is generally a dark brown to black, amorphous, and often insoluble solid or a highly viscous, sticky residue.[1] Its appearance can be a clear indicator that the furan ring is undergoing acid-catalyzed polymerization or degradation.
Q2: Can you show the mechanism of how tar forms from furan derivatives in acid?
A2: Yes, the process begins with the protonation of the furan ring's oxygen atom by an acid catalyst. This makes the furan ring highly activated and susceptible to nucleophilic attack. Another neutral furan molecule can then act as a nucleophile, attacking the activated furan. This initiates a chain reaction of electrophilic substitution and condensation steps, leading to the formation of conjugated, polymeric structures. These polymers are often complex and insoluble, presenting as tar.
Here is a simplified, illustrative mechanism for the acid-catalyzed polymerization of furan:
Caption: Simplified mechanism of acid-catalyzed furan polymerization.
Q3: Are there specific reaction conditions that have been optimized to prevent tar formation in furopyridine synthesis?
A3: Yes, for the Pictet-Spengler synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, a semi-one-pot method has been developed to minimize side processes and tarring.[4][5][6] The table below summarizes the optimized conditions based on the reaction of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes.
| Parameter | Optimized Condition | Rationale |
| Solvent | Glacial Acetic Acid (AcOH) | Provides an acidic medium while also acting as a solvent. |
| Acid Catalyst | Concentrated HCl | Used in a specific ratio to the solvent to control acidity. |
| Temperature | 70 °C | A balance between sufficient reaction rate and minimizing degradation. |
| Reaction Time | ~5 hours | Sufficient for completion without prolonged exposure to harsh conditions. |
| Workup | Basification with aq. NaOH | Neutralizes the acid to prevent further degradation during isolation. |
Q4: Is there an experimental protocol I can follow that is optimized to reduce tarring?
A4: The following protocol is adapted from an optimized procedure for the Pictet-Spengler synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[9]
Experimental Protocol: Optimized Pictet-Spengler Synthesis
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Imine Formation: To a solution of the aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol). Heat the reaction mixture at 82 °C for 1 hour, monitoring by TLC for the consumption of the starting materials. Concentrate the mixture to dryness under reduced pressure.
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Cyclization: To the crude imine, add glacial acetic acid (1.5 mL) followed by the portionwise addition of concentrated hydrochloric acid (1 mL).
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Reaction: Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC.
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Workup: Cool the reaction mixture. Carefully add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
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Isolation: If a precipitate forms, collect it by filtration. Extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Q5: Are there alternative, non-acidic methods to synthesize furopyridines that would avoid tar formation altogether?
A5: Yes, several synthetic strategies for furopyridines do not require strong acidic conditions and thus circumvent the issue of tar formation. These can be excellent alternatives if acid-catalyzed routes prove problematic.
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Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki-Miyaura, Stille, and Negishi couplings can be used to construct the furopyridine scaffold without the use of strong acids.[10]
-
Three-Component Reactions in Aqueous Media: Some furopyridine derivatives can be synthesized in high yields via catalyst-free, three-component reactions in water, offering a green and efficient alternative.[11]
-
Metal-Catalyzed Cycloadditions: Transition metal catalysts, such as rhodium or ruthenium, can facilitate [2+2+2] cycloadditions of alkynes and nitriles to form the pyridine ring of a furopyridine system under non-acidic conditions.[12]
-
Intramolecular Cyclizations: Certain furopyridine systems can be accessed through intramolecular cyclization reactions that proceed under neutral or basic conditions.
The choice of method will depend on the specific furopyridine isomer and the available starting materials. Exploring these alternative routes is highly recommended if tarring in acid-catalyzed reactions is persistent.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Oily Furo[3,4-c]pyridine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of oily Furo[3,4-c]pyridine products.
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil at room temperature. Is this normal?
A1: Yes, it is not uncommon for substituted Furo[3,4-c]pyridines and other heterocyclic compounds to be oils or low-melting solids at room temperature. The physical state depends on the substitution pattern, purity, and residual solvent.
Q2: What are the most common impurities in crude oily this compound products?
A2: Common impurities may include unreacted starting materials, reagents, by-products from side reactions, and residual solvents. For instance, in syntheses involving palladium-catalyzed cross-coupling reactions, residual palladium can be a persistent impurity.
Q3: Which purification technique is most suitable for an oily this compound?
A3: The most common and effective techniques for purifying oily products are column chromatography and distillation (if the compound is thermally stable and volatile).[1] If the compound can be induced to crystallize, for example by forming a salt, recrystallization is an excellent method for achieving high purity.
Q4: How can I convert my oily this compound into a solid for easier handling and purification?
A4: Since the pyridine nitrogen is basic, you can often form a crystalline salt by treating the oily free base with an acid such as hydrochloric acid (HCl) or toluenesulfonic acid (TsOH). These salts often have higher melting points and are more amenable to crystallization.
Q5: My oily product streaks badly on the silica gel TLC plate and during column chromatography. What can I do to prevent this?
A5: Streaking of basic compounds like Furo[3,4-c]pyridines on silica gel is often due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent can neutralize these acidic sites and significantly improve the chromatography.[2]
Troubleshooting Guides
Issue 1: "Oiling Out" During Crystallization
Your product separates as an oil instead of crystals when you try to crystallize it from a solvent system.
Troubleshooting Workflow for "Oiling Out"
References
Technical Support Center: Synthesis of Fully Unsaturated Furo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the fully unsaturated Furo[3,4-c]pyridine scaffold.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue | Possible Cause | Suggested Solution |
| 1. Low or No Product Formation | Inactive or poisoned catalyst. | Ensure the catalyst is fresh and handled under an inert atmosphere. Purify starting materials to remove potential catalyst poisons. Consider using a more robust ligand system.[1] |
| Suboptimal reaction temperature. | Screen a range of temperatures. While some reactions require heat to overcome the activation energy, the inherent instability of the target compound may necessitate low-temperature conditions. | |
| Poor quality of starting materials. | Verify the purity of all reagents, especially precursors which may be prone to degradation. | |
| Incorrect solvent. | The choice of solvent is critical for solubility and reaction pathway. Screen various anhydrous and degassed solvents with different polarities. | |
| 2. Product Instability / Polymerization | Inherent reactivity of the this compound core. | The parent this compound is known to be unstable at room temperature and prone to polymerization.[2] Perform the reaction and subsequent handling at low temperatures. It is often generated as a reactive intermediate that is trapped in situ. |
| Presence of acid or base catalysts in workup. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to acidic or basic conditions. | |
| Exposure to air or light. | Handle the product under an inert atmosphere (e.g., Argon or Nitrogen) and protect it from light to prevent oxidative degradation or light-induced polymerization. | |
| 3. Difficulty in Product Purification | Product decomposition on silica gel. | The basic nature of the pyridine ring can lead to tailing and decomposition on standard silica gel.[3] Consider using deactivated silica gel (e.g., by adding triethylamine to the eluent) or alternative purification methods like crystallization or preparative HPLC. |
| Co-elution with byproducts. | Optimize the reaction to minimize side product formation. If byproducts are unavoidable, explore different solvent systems for chromatography or consider derivatization to aid separation. | |
| Thermal decomposition during solvent removal. | Remove the solvent under reduced pressure at low temperatures to avoid thermal degradation of the sensitive product. | |
| 4. Formation of Side Products | Incomplete cyclization. | Ensure sufficient reaction time and optimal temperature for the cyclization step. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials. |
| Undesired side reactions (e.g., Michael addition). | Carefully control the reaction conditions, especially the order and rate of reagent addition, to minimize the formation of side products.[3] | |
| Isomerization or rearrangement. | The reaction conditions may favor the formation of more stable isomers. Re-evaluate the thermodynamic versus kinetic control of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of fully unsaturated this compound so challenging?
The primary challenge lies in the inherent instability of the target molecule. The parent this compound is a highly reactive heteroaromatic compound that has been reported to be stable only at low temperatures as a white crystalline solid, undergoing rapid polymerization around room temperature.[2] This reactivity is attributed to its nature as a heteroanalogue of isobenzofuran, which makes it a potent diene susceptible to Diels-Alder reactions and other modes of decomposition.[2] Consequently, many synthetic efforts focus on producing more stable, substituted, or partially saturated derivatives like dihydrofuro[3,4-c]pyridines.[2]
Q2: What are the common synthetic strategies for accessing the this compound core?
Several strategies have been developed, often targeting more stable derivatives rather than the parent compound directly. These include:
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Retro-Diels-Alder Reactions: Flash vacuum thermolysis of 1,4-epoxides can generate the this compound ring system.[2]
-
Domino Reactions: Multi-step cascade reactions, such as those involving C-H activation, Lossen rearrangement, annulation, and lactonization, have been employed to construct this compound-1,4-diones.[4]
-
Cyclization of Precursors: Tandem reactions involving precursors like N-homopropargylic β-enaminones can yield dihydrofuro[3,4-c]pyridines.[2]
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Metal-Catalyzed Cycloadditions: [2+2+2] cycloadditions between dipropargyl ethers and nitriles are a common method for synthesizing 1,3-dihydrofuro[3,4-c]pyridines.[2]
Q3: What are the critical reaction parameters to control during the synthesis?
Due to the compound's instability, precise control over reaction parameters is crucial.
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Temperature: Low temperatures are often essential to prevent polymerization and degradation.
-
Atmosphere: A strictly inert atmosphere (Argon or Nitrogen) is necessary to prevent oxidation, as palladium catalysts in their active Pd(0) state and the product itself can be sensitive to oxygen.[1]
-
Reagent Purity: Impurities in starting materials can lead to side reactions or inhibit catalysis.[1]
-
Solvent Quality: Solvents should be anhydrous and thoroughly degassed to avoid unwanted reactions with water or oxygen.
Q4: How can the stability of the final product be enhanced for handling and storage?
Given the instability of the parent compound, stabilization is typically achieved through structural modification rather than storage conditions.
-
Substitution: Introducing substituents on the ring system can increase steric hindrance and alter the electronic properties, thereby improving stability.
-
Reduction: Synthesizing partially saturated analogues, such as dihydro- or tetrahydrofuro[3,4-c]pyridines, removes the highly reactive diene system, leading to significantly more stable compounds.[2]
-
Derivatization: Converting the this compound into a more stable derivative, such as a dione or one, is a common strategy to isolate and handle the core structure.[4][5]
Experimental Protocols
As the fully unsaturated parent this compound is highly unstable, a representative protocol for a more stable dihydro-derivative is provided below. This illustrates the general care required for synthesizing related compounds.
Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines from N-homopropargylic β-enaminones [2]
-
Reaction Setup: To an oven-dried reaction vial, add the N-homopropargylic β-enaminone (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with dry Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile) via syringe. Subsequently, add N-iodosuccinimide (NIS) or molecular iodine (I₂) (2.0-3.0 equiv.) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel to yield the desired 6,7-dihydrothis compound.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Key strategies to overcome the inherent instability of the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An unusual four-step cascade reaction for accessing this compound-1,4-diones via rhodium catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. New C(4)- and C(1)-derivatives of this compound-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Functionalization of Furo[3,4-c]pyridine
Disclaimer: The Furo[3,4-c]pyridine core is a less-studied isomer within the furopyridine family, and some reports suggest it may have limited stability.[1] Consequently, detailed experimental data on its regioselective functionalization is scarce. The following troubleshooting guides, FAQs, and protocols are based on established principles of heterocyclic chemistry and extrapolations from the more extensively studied Furo[2,3-b], Furo[3,2-b], and Furo[2,3-c]pyridine isomers.[2][3] These recommendations should be considered as starting points for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the predicted reactive positions on the this compound core for functionalization?
A1: The reactivity of the this compound core is dictated by the electronic properties of the fused furan and pyridine rings.
-
Furan Ring (Electron-Rich): The furan ring is predicted to be more susceptible to electrophilic attack and deprotonation (lithiation). The C1 and C3 positions are the most likely sites for these reactions.
-
Pyridine Ring (Electron-Deficient): The pyridine ring is more susceptible to nucleophilic attack, particularly at the C4 and C7 positions, which are ortho and para to the nitrogen atom, respectively.[4][5] The protons on the pyridine ring are generally more acidic than those on a benzene ring but less acidic than those on the furan ring in this fused system.
Q2: How can I control regioselectivity between the furan and pyridine rings?
A2: The choice of reaction conditions and reagents is critical for directing functionalization to either the furan or pyridine ring.
-
For Furan Ring Functionalization: Employ electrophilic reagents (e.g., NBS for bromination, NIS for iodination) under mild conditions. For C-H functionalization via deprotonation, strong bases like n-butyllithium (nBuLi) at low temperatures are likely to selectively deprotonate the furan ring.
-
For Pyridine Ring Functionalization: Nucleophilic aromatic substitution (SNAr) can be achieved if a suitable leaving group (e.g., a halogen) is present on the pyridine ring.[6] Direct C-H functionalization of the pyridine ring is more challenging and may require transition-metal catalysis with directing groups.
Q3: What are the main challenges in achieving regioselectivity in the functionalization of this compound?
A3: The primary challenges are predicted to be:
-
Competition between multiple reactive sites: The presence of several potentially reactive C-H bonds can lead to mixtures of isomers.
-
Harsh reaction conditions: Functionalization of the electron-deficient pyridine ring may require conditions that could lead to decomposition of the furan ring or the entire scaffold.[3]
-
Limited stability of the core structure: The inherent instability of the this compound system can lead to low yields and the formation of degradation byproducts.[1]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation
| Possible Cause | Suggested Solution |
| Over-reactivity of the reagent | Use a milder halogenating agent (e.g., NBS instead of Br₂). Control the stoichiometry of the halogenating agent carefully; adding it portion-wise can help. |
| Harsh reaction conditions | Perform the reaction at a lower temperature. Screen different solvents, as solvent polarity can influence selectivity. |
| Radical vs. electrophilic pathway | For NBS halogenation, ensure the reaction is run in the dark and without radical initiators to favor the electrophilic pathway. |
Issue 2: Low Yield in Lithiation/Deprotonation Reactions
| Possible Cause | Suggested Solution |
| Incorrect base or stoichiometry | Screen different organolithium reagents (e.g., n-BuLi, s-BuLi, LDA). The stoichiometry of the base is crucial; use of excess base can lead to multiple deprotonations or side reactions. |
| Temperature is not optimal | Maintain a low temperature (typically -78 °C) during deprotonation to prevent side reactions and decomposition. |
| Poor solubility of the substrate | Ensure the substrate is fully dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) before adding the base. |
| Degradation of the lithiated intermediate | Trap the lithiated intermediate with the electrophile at low temperature as soon as the deprotonation is complete. |
Issue 3: Mixture of Regioisomers in Palladium-Catalyzed C-H Arylation
| Possible Cause | Suggested Solution |
| Non-selective catalyst/ligand system | Screen a variety of palladium catalysts and phosphine ligands. Bulky ligands can often improve regioselectivity by sterically directing the catalyst to a specific position. |
| Suboptimal reaction temperature | Higher temperatures can sometimes decrease selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect choice of additive | Additives like pivalic acid (PivOH) can significantly influence the regioselectivity of C-H activation. Experiment with different additives.[7] |
Quantitative Data (Illustrative Examples)
Table 1: Hypothetical Regioselectivity in the Bromination of this compound
| Entry | Brominating Agent | Solvent | Temperature (°C) | C1-Br:C3-Br Ratio (Product A:B) |
| 1 | NBS (1.1 eq) | CH₂Cl₂ | 0 | 3:1 |
| 2 | NBS (1.1 eq) | THF | 0 | 2:1 |
| 3 | Br₂ (1.1 eq) | CH₂Cl₂ | 0 | 1:1 with over-bromination |
| 4 | NBS (1.1 eq) | CH₂Cl₂ | -40 | 5:1 |
Table 2: Hypothetical Regioselectivity in the Lithiation-Quench of this compound
| Entry | Base (eq) | Electrophile | C1-E:C3-E Ratio (Product C:D) |
| 1 | n-BuLi (1.1) | TMSCl | 4:1 |
| 2 | s-BuLi (1.1) | TMSCl | 2:1 |
| 3 | LDA (1.2) | TMSCl | >10:1 |
| 4 | n-BuLi (1.1) | DMF | 3:1 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Lithiation and Electrophilic Quench (Predicted for C1-selectivity)
-
Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.1 M solution).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.2 eq, as a freshly prepared solution in THF) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., TMSCl, 1.3 eq) dropwise to the solution at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Bromination (Predicted for C1-selectivity)
-
Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Bromination: Cool the solution to -40 °C. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Predicted reactivity pathways for the this compound core.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: A typical experimental workflow for C1-functionalization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-halo-furo[3,4-c]pyridin-1(3H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-halo-furo[3,4-c]pyridin-1(3H)-ones. The information is targeted toward researchers, scientists, and drug development professionals to help refine their synthetic methods and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-halo-furo[3,4-c]pyridin-1(3H)-ones.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of 4-halofuro[3,4-c]pyridin-3(1H)-one | Incomplete dehydration of the precursor dicarboxylic acids. | Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and used in sufficient excess. Reaction time and temperature may need optimization. |
| Inefficient reduction of the furo[3,4-c]pyridine-1,3-dione intermediate. | Use a fresh batch of the reducing agent (e.g., sodium borohydride). The reaction should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. | |
| The starting 2-halopyridine-3,4-dicarbonitrile is of poor quality. | Purify the starting material before use. Confirm its identity and purity using analytical techniques such as NMR and melting point. | |
| Formation of Impurities | Side reactions due to the presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-reduction of the dione intermediate. | Carefully control the stoichiometry of the reducing agent and the reaction temperature. Add the reducing agent portion-wise to maintain control. | |
| Incomplete reaction leading to a mixture of starting material and product. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems for chromatography. Consider recrystallization as an alternative or additional purification step. |
| The product is unstable on the purification media (e.g., silica gel). | Minimize the time the product is on the column. Consider using a different stationary phase, such as alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 4-halo-furo[3,4-c]pyridin-1(3H)-ones?
A1: A common route involves a two-step process starting from 2-halopyridine-3,4-dicarboxylic acids. The dicarboxylic acids are first dehydrated to form 4-halothis compound-1,3-diones, which are then selectively reduced to the desired 4-halofuro[3,4-c]pyridin-3(1H)-ones.[1]
Q2: How can I synthesize the precursor 2-halopyridine-3,4-dicarboxylic acids?
A2: These can be prepared by the hydrolysis of the corresponding 2-halopyridine-3,4-dicarbonitriles using a strong acid like sulfuric acid.[1]
Q3: What are the key reaction conditions for the reduction of 4-halothis compound-1,3-diones?
A3: The reduction is typically carried out using a mild reducing agent like sodium borohydride in a suitable solvent. The reaction is usually performed at a controlled low temperature to achieve selective reduction of one of the carbonyl groups.[1]
Q4: Can the 3-hydroxy group of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones be further functionalized?
A4: Yes, the 3-hydroxy group can be reacted with various nucleophiles. For example, it can react with alcohols like propan-2-ol in the presence of sulfuric acid to form 3-alkoxy derivatives.[2] It also reacts with amines, such as aniline, at room temperature to yield 3-(phenylamino) substituted products.[3]
Q5: What analytical techniques are used to characterize the synthesized 4-halo-furo[3,4-c]pyridin-1(3H)-ones?
A5: The structure and purity of the synthesized compounds are typically confirmed using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3] Melting point determination is also a crucial characterization step.[1][3]
Experimental Protocols
Synthesis of 4-Chloro-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one[1]
-
Dehydration: A mixture of 2-chloro-5,6-dimethylpyridine-3,4-dicarboxylic acid (1.15 g, 5 mmol) and acetic anhydride (10 mL) is heated at reflux for 1 hour.
-
Isolation of Dione: The reaction mixture is cooled, and the precipitated solid is filtered, washed with diethyl ether, and dried to yield 4-chloro-6,7-dimethylthis compound-1,3-dione.
-
Reduction: The obtained dione (0.21 g, 1 mmol) is suspended in a suitable solvent, and sodium borohydride is added portion-wise at a controlled low temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to give 4-chloro-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one.
Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones[3]
-
Reaction Setup: To a solution of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1 mmol) in methanol (3 mL), add aniline (1.1 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Product Isolation: The resulting 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones are formed in high yields (76-88%).[3]
-
Purification: The product can be purified by recrystallization.
Data Presentation
Table 1: Reaction Yields for the Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones [3]
| Compound | Halogen (Hlg) | R Group | Yield (%) | Melting Point (°C) |
| 3a | Cl | CH₃ | 79 | 213–214 |
| 3b | Cl | C₂H₅ | - | 155–156 |
| 3c | Cl | C₃H₇ | 76 | 175–176 |
| 3d | Br | CH₃ | - | 201–202 |
| 3e | Br | C₂H₅ | - | 158–159 |
Note: Yields for some compounds were not explicitly stated in the provided search results.
Visualizations
References
Overcoming instability of the furan ring during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with furan synthesis. The furan ring, while a valuable scaffold in medicinal chemistry, is notoriously prone to instability under various synthetic conditions.[1][2][3][4] This resource addresses common challenges to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so unstable, especially under acidic conditions?
A1: The furan ring's instability stems from its aromatic character being less pronounced than that of benzene.[5] It is highly susceptible to degradation in the presence of strong acids through acid-catalyzed ring-opening.[6][7] The process begins with the protonation of the furan ring, which is the rate-limiting step.[7][8] Protonation at the α-carbon (adjacent to the oxygen) is energetically favored, creating a reactive intermediate.[7][8] Nucleophiles, such as water, can then attack this activated ring, leading to the formation of dihydrofuranol intermediates that subsequently undergo ring cleavage to yield acyclic dicarbonyl compounds.[7][8]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
A2: The formation of dark, tarry substances is a classic sign of polymerization.[6][9] Furans, particularly those with electron-releasing substituents, are prone to polymerization under acidic conditions.[6][10] This occurs when the reactive intermediates formed during acid catalysis react with other furan molecules, leading to oligomers and insoluble polymers.[6][9][10]
Q3: What are the primary degradation pathways for furan derivatives during synthesis?
A3: The two main degradation pathways are:
-
Acid-Catalyzed Ring-Opening: As described in Q1, this involves protonation followed by nucleophilic attack (often by water) and cleavage of the ring to form linear dicarbonyl compounds.[8][9][11]
-
Polymerization: This is also typically acid-catalyzed and results in the formation of dark, insoluble tars or "humins," especially with furan derivatives like furfural and 5-hydroxymethylfurfural (HMF).[6][9]
Q4: What general strategies can I employ to improve the stability and yield of my furan product?
A4: To mitigate instability, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) instead of strong Brønsted acids like concentrated H₂SO₄.[6][9]
-
Control Temperature: Run reactions at the lowest effective temperature, as elevated temperatures accelerate the rates of both ring-opening and polymerization.[6][9]
-
Maintain Anhydrous Conditions: The presence of water promotes ring-opening side reactions.[6][9] Use dry solvents and reagents, and consider adding a dehydrating agent.[6]
-
Choose the Right Solvent: Polar aprotic solvents, especially dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[1][7][12]
-
Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[6]
-
Structural Modification: If possible during the design phase, adding strong electron-withdrawing groups to the furan ring can significantly improve its stability in acid.[7][10][13]
Q5: Are protecting groups effective for stabilizing the furan ring itself?
A5: While protecting groups are typically used for functional groups attached to a ring, the concept can be applied to mask the furan's reactivity.[14][15] The furan ring can be used as a "masked" precursor for other functionalities. For example, an oxidative ring-opening reaction like the Achmatowicz reaction can convert a furfuryl alcohol into a dihydropyranone, effectively using the furan as a protected form of a 1,4-dicarbonyl system.[11][16] For protecting functional groups on the furan (like hydroxyls or carbonyls), standard protecting group strategies such as acetalization are effective and can improve the stability of the overall molecule during subsequent steps.[17][18]
Troubleshooting Guides
Problem: Low yields are consistently observed in my furan synthesis.
-
Potential Cause: Incomplete reaction, degradation of starting materials or products under harsh conditions, or formation of side products.[6][9]
-
Troubleshooting Steps:
-
Re-evaluate Conditions: Compare your reaction parameters to the recommended mild conditions in the table below. High heat and strong acids are common culprits.[6]
-
Ensure Anhydrous Setup: Use freshly dried solvents and reagents. Water can lead to ring-opening byproducts.[9]
-
Monitor Progress: Track the reaction by TLC. If the starting material is consumed but the product spot is weak, degradation is likely occurring after formation. Quench the reaction as soon as it is complete.
-
Check Workup: Your product may be sensitive to the workup conditions (e.g., acidic or basic washes). Test the stability of a small sample of your product under the workup conditions to see if degradation occurs.[19]
-
Problem: My furan product is decomposing during purification on a silica gel column.
-
Potential Cause: Silica gel is inherently acidic and can catalyze the degradation of sensitive furan derivatives.[6]
-
Troubleshooting Steps:
-
Neutralize the Silica: Deactivate the silica gel by preparing a slurry with a small amount of a neutralizer, such as triethylamine (~1-2% v/v), in your eluent before packing the column.[6]
-
Use an Alternative Stationary Phase: Consider using a more neutral solid phase like alumina or deactivated (neutral) silica.[6]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Consider Other Purification Methods: For volatile furan derivatives, vacuum distillation can be an effective alternative to chromatography.[6]
-
Problem: Significant amounts of an open-ring byproduct are detected.
-
Potential Cause: The presence of a nucleophile, most commonly water, in combination with an acid catalyst is cleaving the furan ring.[9]
-
Troubleshooting Steps:
-
Implement Rigorous Anhydrous Techniques: Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use a Dehydrating Agent: If water is generated during the reaction (e.g., in a Paal-Knorr synthesis), consider adding a drying agent or using a Dean-Stark apparatus.[6]
-
Switch Catalyst Type: Brønsted acids are particularly effective at promoting hydrolysis. Switching to a Lewis acid catalyst may favor the desired cyclization over ring-opening.[9]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Furan Synthesis (e.g., Paal-Knorr)
| Parameter | Harsh Conditions (Prone to Instability) | Mild Conditions (Recommended for Stability) | Rationale & References |
| Acid Catalyst | Concentrated H₂SO₄, HCl | p-TsOH, Lewis Acids (e.g., BF₃·OEt₂), Pyridinium p-toluenesulfonate (PPTS) | Strong acids aggressively promote polymerization and ring-opening. Milder catalysts are sufficient for cyclization without extensive degradation.[6][10] |
| Solvent | Protic/Aqueous (e.g., Ethanol, Water) | Anhydrous, Non-protic (e.g., Toluene, Dichloromethane) or Polar Aprotic (e.g., DMF) | Protic and aqueous solvents provide the nucleophile (water) for ring-opening reactions. DMF has a demonstrated stabilizing effect.[6][7][12] |
| Temperature | High / Prolonged Heating (e.g., >100 °C) | Lowest effective temperature (e.g., Room Temp to 60 °C) | Higher temperatures significantly increase the rate of decomposition and polymerization side reactions.[6][9] |
Experimental Protocols
Protocol 1: Paal-Knorr Furan Synthesis Under Mild Conditions
This protocol provides a general method for the cyclization of a 1,4-dicarbonyl compound to a furan using a mild acid catalyst to minimize degradation.
-
Objective: To synthesize a substituted furan from a 1,4-diketone while avoiding polymerization and ring-opening.
-
Materials:
-
1,4-dicarbonyl starting material (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).
-
Add the mild acid catalyst, p-TsOH (0.1 eq), to the solution.
-
Heat the reaction mixture to a gentle reflux (or a lower temperature such as 60-80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup: Dilute the mixture with ethyl acetate. Carefully quench the reaction by washing the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst.[9]
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude furan product by flash column chromatography using silica gel that has been treated with triethylamine (see troubleshooting guide) or by vacuum distillation if the product is sufficiently volatile.[6]
-
Visualizations
Caption: Degradation pathway of furan under acidic conditions.[7][8]
Caption: General experimental workflow for furan synthesis.
Caption: Decision tree for troubleshooting common furan synthesis issues.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. en.wikipedia.org [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.tue.nl [pure.tue.nl]
- 19. How To [chem.rochester.edu]
Technical Support Center: Scaling Up Furo[3,4-c]pyridine Synthesis for Library Generation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Furo[3,4-c]pyridine libraries. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound cores for library generation?
A1: Several synthetic strategies can be employed, with multicomponent reactions (MCRs) and cascade reactions being particularly suitable for library synthesis due to their efficiency and convergence. Key approaches include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity. For Furo[3,4-c]pyridines, MCRs can offer a streamlined approach to diverse derivatives.
-
Cascade Reactions: These processes involve a series of intramolecular reactions that occur sequentially in a one-pot fashion, often leading to the formation of complex heterocyclic systems with high bond-forming efficiency. A notable example is the rhodium-catalyzed four-step tandem reaction to access this compound-1,4-diones.
-
Retro-Diels-Alder Reactions: This method has been used for the synthesis of the parent this compound, though the instability of the product at room temperature makes this approach less suitable for library generation without immediate derivatization.
Q2: What are the primary challenges when scaling up this compound synthesis for library generation?
A2: Scaling up any chemical synthesis presents challenges. For this compound libraries, specific issues may include:
-
Reaction Kinetics and Thermocontrol: MCRs and cascade reactions can be exothermic. Maintaining consistent temperature across a larger reaction volume is crucial to avoid side product formation and ensure reproducibility.
-
Reagent Solubility: As the scale increases, the solubility of starting materials, intermediates, or the final product can become a limiting factor, potentially leading to precipitation and incomplete reactions.
-
Purification Throughput: Purifying large numbers of compounds efficiently is a common bottleneck in library synthesis. Traditional column chromatography can be slow and labor-intensive.
-
Scaffold Instability: The parent this compound is known to be unstable at room temperature. While substitution can improve stability, the inherent reactivity of the core may lead to degradation during synthesis, work-up, or storage.
Q3: How can I improve the stability of my this compound derivatives?
A3: The stability of the this compound core can be enhanced through several strategies:
-
Substitution: Introducing substituents on the pyridine or furan ring can significantly increase stability by altering the electronic properties and steric environment of the molecule.
-
Control of Reaction and Work-up Conditions: Avoid harsh acidic or basic conditions during the reaction and purification steps. Neutral or mildly acidic/basic conditions are generally preferred.
-
Inert Atmosphere: For sensitive compounds, performing reactions and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Storage Conditions: Store purified compounds at low temperatures, protected from light and air, to minimize degradation over time.
Troubleshooting Guides
Issue 1: Low or No Yield of the this compound Product
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For MCRs, the order of reagent addition can be critical. |
| Poor Quality Starting Materials | Ensure the purity of all starting materials. Impurities can inhibit catalysts or lead to side reactions. |
| Catalyst Inactivation (if applicable) | For metal-catalyzed reactions, ensure the catalyst is active and the reaction is performed under strictly anhydrous and inert conditions. |
| Product Degradation | As mentioned, the this compound core can be unstable. Analyze crude reaction mixtures to check for product formation followed by decomposition. If degradation is suspected, consider milder reaction and work-up conditions. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions of Starting Materials | Self-condensation of starting materials or reaction with the solvent can be a problem. Adjusting the concentration and temperature may help. |
| Incorrect Regiochemistry | In substituted Furo[3,4-c]pyridines, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can favor the desired isomer. 2D NMR techniques (like NOESY and HMBC) are crucial for structural confirmation. |
| Incomplete Cyclization | In cascade reactions, the final cyclization step may be slow or incomplete. Increasing the reaction time or temperature, or changing the catalyst/promoter might be necessary. |
Issue 3: Difficulties in Purification
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Product and Byproducts | Explore different chromatographic conditions (e.g., different solvent systems, stationary phases like alumina or reverse-phase silica). |
| Tailing on Silica Gel | The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier (e.g., triethylamine or pyridine) to the eluent can improve peak shape. |
| Low Throughput | For library purification, consider automated flash chromatography systems or parallel purification techniques like mass-directed preparative HPLC.[1] |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines (Adapted for Library Synthesis)
This protocol is adapted from a known multicomponent synthesis of a related furopyridine isomer and can be modified for this compound synthesis with appropriate starting materials.
-
Reaction Setup: To a solution of an aminopentynoate (1.0 equiv) in toluene (0.1 M) in a 96-well reaction block, add an aldehyde (1.1 equiv), an α-isocyanoacetamide (1.0 equiv), and ammonium chloride (1.0 equiv).
-
Reaction Execution: Seal the reaction block and heat to 110 °C for 12-16 hours.
-
Work-up: Cool the reaction block to room temperature. If a precipitate has formed, filter the wells and wash the solid with cold toluene. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude products can be purified by automated parallel flash chromatography or preparative HPLC.
Protocol 2: Rhodium-Catalyzed Cascade Synthesis of this compound-1,4-diones
This protocol is based on a reported cascade reaction and is suitable for exploring chemical space around this scaffold.
-
Reaction Setup: In a vial, combine the acrylamide (1.0 equiv), 4-hydroxy-2-alkynoate (1.2 equiv), [Rh(OAc)₂]₂ (2.5 mol %), and a suitable solvent (e.g., DCE).
-
Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Work-up: The product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent. If the product remains in solution, concentrate the solvent and proceed to purification.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Generic Multicomponent Reaction
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NH₄Cl | 80 | 16 | 45 |
| 2 | Toluene | NH₄Cl | 110 | 12 | 82 |
| 3 | Dioxane | Sc(OTf)₃ | 100 | 12 | 75 |
| 4 | Acetonitrile | None | 80 | 24 | <10 |
Visualizations
Caption: Automated workflow for this compound library generation.
Caption: A logical approach to troubleshooting low-yield reactions.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Analysis of Furo[3,4-c]pyridine Derivatives
A detailed crystallographic comparison of two distinct Furo[3,4-c]pyridine derivatives, 4-chloro-7-ethyl-6-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one and 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol, provides valuable insights into the structural nuances of this important heterocyclic scaffold. This guide presents a side-by-side analysis of their crystal structures, elucidated by single-crystal X-ray diffraction, offering a quantitative look at their molecular geometries and packing.
The this compound core is a significant pharmacophore found in a variety of biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.
This guide serves to compare the crystallographic data of two derivatives of the this compound system, highlighting the influence of different substitution patterns on their solid-state conformations and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two this compound derivatives, providing a clear and objective comparison of their solid-state structures.
| Parameter | Derivative 1: 4-chloro-7-ethyl-6-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one | Derivative 2: 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol |
| CCDC Number | 1554719 | Not available |
| Chemical Formula | C₁₈H₁₇ClN₂O₂ | C₈H₉NO₂ |
| Formula Weight | 328.79 | 151.16 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ |
| a (Å) | 10.343(3) | 13.365(3) |
| b (Å) | 8.892(2) | 12.043(2) |
| c (Å) | 17.219(4) | 4.5820(10) |
| α (°) | 90 | 90 |
| β (°) | 98.49(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1564.2(7) | 737.5(3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.395 | 1.360 |
Experimental Protocols
The determination of the crystal structures for both derivatives involved a standard set of procedures for single-crystal X-ray diffraction analysis. The general workflow is outlined below.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system. For 4-chloro-7-ethyl-6-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one, this was achieved from an ethanol solution. The method for obtaining single crystals of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol is not detailed in the available literature.
Data Collection
A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal was rotated to collect a complete sphere of diffraction data.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualization of the X-ray Analysis Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction process, from sample preparation to final structure validation.
This guide provides a foundational comparison for researchers working with this compound derivatives. The presented data and protocols offer a benchmark for the structural characterization of novel compounds within this class, aiding in the advancement of drug discovery and materials science.
A Comparative Analysis of Synthetic Routes to Furo[3,4-c]pyridines
The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development due to its presence in various biologically active compounds. The efficient synthesis of this bicyclic system is a key focus for researchers. This guide provides a comparative analysis of several synthetic routes to furo[3,4-c]pyridines and their derivatives, presenting quantitative data where available, detailed experimental protocols for key methods, and visualizations of the synthetic pathways.
Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of the this compound core and its hydrogenated analogs. These methods vary in their starting materials, reaction conditions, and overall efficiency. The primary routes discussed in this guide include:
-
Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones: A modern approach for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines.
-
Retro-Diels-Alder Reaction: A classical thermal method for the formation of the aromatic this compound system.
-
Directed Ortho-Lithiation: A versatile method for the functionalization of the pyridine ring, which can be adapted for the synthesis of furo[3,4-c]pyridines.
-
Asymmetric Synthesis via Cyclodehydration: A specialized route to enantiomerically enriched this compound derivatives.
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition: A powerful method for the construction of the pyridine ring in dihydrothis compound systems.
Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones
This contemporary method provides access to 6,7-dihydrofuro[3,4-c]pyridines through an iodine-mediated electrophilic cyclization. The reaction proceeds in low to moderate yields and involves the formation of two new carbon-oxygen/carbon-carbon bonds.[1][2]
Data Presentation
| Entry | Starting Enaminone (Substituents) | Reagent | Yield (%) | Reference |
| 1 | R1=Ph, R2=Ph, R3=H | I2 | 23 | [1] |
| 2 | R1=Ph, R2=p-MeO-C6H4, R3=H | I2 | 55 | [1] |
| 3 | R1=Ph, R2=p-F-C6H4, R3=H | I2 | 25 | [1] |
| 4 | R1=p-Me-C6H4, R2=Ph, R3=H | I2 | 35 | [1] |
| 5 | R1=Ph, R2=Ph, R3=H | NIS | 29 | [3] |
Yields are for the isolated 6,7-dihydrothis compound product. Reactions were typically carried out in acetonitrile with cesium carbonate as a base.
Experimental Protocol
General Procedure for the Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines: [3]
To a stirred solution of the N-homopropargylic β-enaminone (1.0 equiv) in acetonitrile, cesium carbonate (2.5 equiv) is added. The mixture is stirred at room temperature for a few minutes, followed by the addition of molecular iodine (4.0 equiv). The resulting mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 6,7-dihydrothis compound.
Logical Relationship Diagram
Caption: Iodine-mediated synthesis of 6,7-dihydrofuro[3,4-c]pyridines.
Retro-Diels-Alder Reaction
Experimental Workflow
Caption: Retro-Diels-Alder approach to this compound.
Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful strategy for the synthesis of substituted pyridines. This approach can be hypothetically applied to the synthesis of furo[3,4-c]pyridines by using a suitably substituted pyridine precursor. For instance, lithiation of a 3-halopyridine followed by quenching with a furan-3-carboxaldehyde derivative and subsequent cyclization could yield the target molecule. However, specific and optimized protocols for the synthesis of this compound using this method are not well-documented in readily accessible literature, and yields are highly dependent on the specific substrates and reaction conditions.
Hypothetical Signaling Pathway
Caption: Hypothetical lithiation route to this compound.
Asymmetric Synthesis via Cyclodehydration
An asymmetric synthesis of this compound derivatives has been reported, which is particularly valuable for the preparation of chiral compounds for pharmaceutical applications. This method involves the deprotection and cyclodehydration of a non-racemic precursor, often a substituted pyrido-[4,3-e]-1,3-dioxane derivative, catalyzed by a strong acid.[4]
Experimental Protocol
General Procedure for Asymmetric Cyclodehydration: [4]
A non-racemic 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido-[4,3-e]-1,3-dioxane is dissolved in a solvent that forms an azeotrope with water, such as toluene. A catalytic amount of a concentrated strong acid (e.g., sulfuric acid) is added to the solution. The mixture is heated to reflux, and water is removed azeotropically. After the reaction is complete, the mixture is cooled, and the product is isolated by standard work-up procedures, which may involve neutralization, extraction, and crystallization to yield the non-racemic this compound derivative.
Transition Metal-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of diynes with nitriles, catalyzed by various transition metals such as cobalt, rhodium, or iron, is a potent method for constructing substituted pyridine rings. This strategy can be employed to synthesize 1,3-dihydrofuro[3,4-c]pyridines by using a dipropargyl ether as the diyne component. This reaction is known for its high atom economy and the ability to assemble complex structures in a single step.
General Reaction Scheme
Caption: [2+2+2] Cycloaddition for dihydrothis compound synthesis.
Comparison Summary
| Synthetic Route | Product Type | Key Features | Advantages | Disadvantages |
| Iodine-Mediated Cyclization | 6,7-Dihydrofuro[3,4-c]pyridines | Iodine or NIS, Cs2CO3, reflux in ACN | Modern method, good for dihydro derivatives, tolerant of various functional groups. | Low to moderate yields, requires multi-step synthesis of the enaminone precursor. |
| Retro-Diels-Alder | This compound (aromatic) | Flash vacuum thermolysis | Access to the parent, unstable this compound. | Harsh conditions (high temp.), product instability, limited substrate scope. |
| Directed Ortho-Lithiation | Functionalized Furo[3,4-c]pyridines | Organolithium reagents, low temperature | Potentially high regioselectivity, versatile for introducing substituents. | Requires specific precursors, cryogenic conditions, optimization needed. |
| Asymmetric Cyclodehydration | Chiral this compound derivatives | Strong acid catalysis, azeotropic water removal | Provides enantiomerically enriched products. | Requires synthesis of a chiral precursor, specific to certain structures. |
| [2+2+2] Cycloaddition | 1,3-Dihydrofuro[3,4-c]pyridines | Transition metal catalysis | High atom economy, convergent synthesis. | Catalyst cost and sensitivity, may require inert atmosphere. |
Conclusion
The choice of synthetic route to furo[3,4-c]pyridines is highly dependent on the desired final product and the available starting materials. For the synthesis of dihydro derivatives, the iodine-mediated cyclization of N-homopropargylic β-enaminones offers a modern and relatively mild approach with a documented substrate scope. For obtaining the parent aromatic system, the retro-Diels-Alder reaction remains a classical, albeit challenging, method. The asymmetric cyclodehydration is the preferred route for accessing chiral derivatives. Directed lithiation and [2+2+2] cycloaddition represent powerful and versatile strategies that can be adapted for the synthesis of various this compound analogs, although specific and optimized protocols for this particular scaffold may require further development. Researchers and drug development professionals should consider the trade-offs between yield, scalability, substrate scope, and reaction conditions when selecting the most appropriate synthetic strategy.
References
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CA2021737C - Asymmetric synthesis of furo ¬3,4-c| pyridine derivatives - Google Patents [patents.google.com]
Stability Showdown: Furo[3,4-c]pyridine vs. Its Isomers—A Guide for Researchers
For researchers and professionals in drug development, understanding the inherent stability of heterocyclic scaffolds is paramount. The furopyridines, a class of bicyclic heterocycles formed by the fusion of furan and pyridine rings, exist as six distinct isomers. Their relative stability is not uniform and is dictated by the arrangement of the fused rings, which profoundly influences their electronic structure and suitability as pharmaceutical building blocks. This guide provides an objective comparison of the stability of furo[3,4-c]pyridine against the other five furopyridine isomers, supported by established chemical principles and experimental observations.
Core Comparison: The Decisive Role of Electronic Structure
The six isomers of furopyridine can be structurally categorized into two groups: four relatively stable isomers and two significantly less stable o-quinoid isomers. The latter category, which includes This compound and furo[3,4-b]pyridine , is characterized by a high degree of electronic strain and reactivity.
Simple Hückel Molecular Orbital (HMO) calculations and experimental evidence confirm that the o-quinoid isomers are markedly less stable than their counterparts. The parent this compound, for instance, has been synthesized but was found to be highly unstable when exposed to air and even at room temperature. The instability is even more pronounced for furo[3,4-b]pyridine; its fully unsaturated parent compound has not been successfully prepared, underscoring its extreme lability.
This inherent instability stems from the disruption of aromaticity and the high-energy o-quinoid arrangement of double bonds, making these scaffolds challenging to handle and incorporate into complex molecules without specific stabilizing substitutions. In contrast, the remaining four isomers—furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine—are considerably more stable and have been more widely utilized in synthetic and medicinal chemistry.
Data Presentation: Isomer Stability Overview
| Isomer | Structure | Class | Reported Stability |
| furo[2,3-b]pyridine | ![]() | Stable | Stable, readily synthesized and characterized. |
| furo[3,2-b]pyridine | ![]() | Stable | Stable, used as a scaffold for kinase inhibitors. |
| furo[2,3-c]pyridine | ![]() | Stable | Stable, readily synthesized and characterized. |
| furo[3,2-c]pyridine | ![]() | Stable | Stable, used in medicinal chemistry applications. |
| furo[3,4-b]pyridine | ![]() | o-Quinoid (Unstable) | Highly unstable. The parent compound has not been prepared. |
| This compound | ![]() | o-Quinoid (Unstable) | Very unstable in air and at room temperature. |
Methodologies for Stability Assessment
The stability of heterocyclic isomers can be evaluated through both experimental observation and computational chemistry.
Experimental Protocol: Observational Stability
A primary indicator of a compound's stability is its ability to be synthesized, isolated, and stored under standard laboratory conditions.
-
Synthesis and Isolation: The target isomer is synthesized according to a reported or novel procedure.
-
Characterization: The structure of the isolated compound is confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).
-
Stability Assessment: A sample of the pure compound is stored under various conditions (e.g., ambient temperature in air, inert atmosphere, refrigeration).
-
Monitoring: The sample is periodically re-analyzed (e.g., by NMR or LC-MS) to detect any degradation or transformation into other products.
-
Data Interpretation: Rapid degradation under ambient conditions, as observed for this compound, is indicative of low stability. The inability to isolate a compound, as with furo[3,4-b]pyridine, suggests extreme instability.
Computational Protocol: Relative Energy Calculation
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the relative thermodynamic stabilities of isomers. A robust protocol for such a study is outlined below.
Caption: Workflow for computational stability analysis of furopyridine isomers.
-
Geometry Optimization: The molecular structure of each of the six furopyridine isomers is optimized using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)) to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a higher-level, more computationally expensive ab initio method (e.g., CCSD(T) - the "gold standard") is used with a large basis set (e.g., aug-cc-pVTZ) on the optimized geometry.
-
Energy Correction and Comparison: The ZPVE from the frequency calculation is added to the high-accuracy single-point energy for each isomer. The resulting total energies are then compared. The isomer with the lowest total energy is the most stable, and the relative stabilities of the others are reported as the energy difference (ΔE) from this most stable structure.
Visualization of Stability Hierarchy
The clear division in stability between the standard and o-quinoid furopyridines can be visualized as a logical grouping.
Caption: Stability classification of the six furopyridine isomers.
Conclusion
In the family of furopyridine heterocycles, This compound is one of the two least stable isomers, a property it shares with furo[3,4-b]pyridine. This instability is a direct consequence of its strained o-quinoid electronic structure. For researchers designing novel therapeutics, this is a critical consideration. While the other four isomers provide robust and stable scaffolds for drug development, the use of the this compound core would require significant synthetic effort to manage its inherent reactivity or the strategic placement of substituents to mitigate its instability. Therefore, for general applications, the[1][2]- and[1][2]-fused isomers represent far more reliable and synthetically accessible starting points.
References
A Comparative Guide to the Biological Activities of Furo[3,4-c]pyridine and Pyrrolo[3,4-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related heterocyclic scaffolds: Furo[3,4-c]pyridine and Pyrrolo[3,4-c]pyridine. While structurally similar, with a furan or pyrrole ring fused to a pyridine ring, these core structures give rise to derivatives with distinct pharmacological profiles. This document summarizes key findings from published research, presenting experimental data in a clear, comparative format, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Overview of Biological Activities
The available scientific literature reveals a significant disparity in the breadth of research into these two scaffolds. Pyrrolo[3,4-c]pyridine derivatives have been extensively investigated and show a wide spectrum of biological activities. In contrast, research on this compound derivatives is more limited, with notable activity in the cardiovascular space.
Pyrrolo[3,4-c]pyridine , an aza-analogue of isoindole, has derivatives exhibiting a diverse range of pharmacological properties, including:
-
Antidiabetic: Enhancing insulin sensitivity and inhibiting aldose reductase.[1]
-
Antimycobacterial: Targeting enzymes essential for the survival of Mycobacterium tuberculosis.[1]
-
Antiviral: Showing activity against HIV-1 integrase.[1]
-
Antitumor: Exhibiting cytotoxicity against various cancer cell lines.[1][2]
-
Analgesic and Sedative: Demonstrating effects on the central nervous system.[1][2]
-
Antibacterial and Antifungal: Showing moderate activity against certain bacterial and fungal strains.[1][2]
This compound derivatives have been less explored, with the most prominent example being the antihypertensive drug, Cicletanine.[3][4] Research has also identified derivatives with potential as inhibitors of the pore-forming protein perforin.
Comparative Data Presentation
The following tables summarize the quantitative biological activity data for representative derivatives of each scaffold.
Table 1: Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Target/Assay | Key Findings | Reference Compound | IC₅₀/EC₅₀/MIC | Citation |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Insulin sensitivity in mouse adipocytes | Increased insulin sensitivity by 7.4–37.4% | Insulin | - | [1] |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives | Aldose Reductase (AR) inhibition | Potent AR inhibitors | - | - | [1] |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 activity | Moderate inhibition of HIV-1 replication | - | EC₅₀ = 1.65 µM (for most active derivative) | [1][5] |
| 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivatives | NAMPT inhibition | Potent NAMPT inhibitors | - | IC₅₀ = 11 nM (for an optimized derivative) | [1][6] |
| 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Mannich bases | Antitumor activity (in vitro) | Cytotoxic against various cancer cell lines | - | IC₅₀ = 19–29 µg/mL | [1] |
| 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Mannich bases | Antibacterial activity | Moderate activity against S. aureus | - | - | [1][2] |
| Pyrrolo[3,4-c]pyridine-3-one derivatives | InhA enzyme inhibition (M. tuberculosis) | Inhibition of a key enzyme in fatty acid biosynthesis | - | - | [1] |
Table 2: Biological Activity of this compound Derivatives
| Compound | Target/Assay | Key Findings | IC₅₀/EC₅₀ | Citation |
| Cicletanine | Vasodilation of mesenteric resistance arteries | Endothelium-dependent vasodilation | - | [7] |
| Dihydrofuro[3,4-c]pyridinones | Inhibition of perforin-induced cell lysis | Submicromolar inhibition of Jurkat T-lymphoma cell lysis | < 1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
In Vitro Antitumor Activity of Pyrrolo[3,4-c]pyridine Derivatives
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 10,000 cells per well. After 24 hours of incubation, the medium is replaced with fresh medium containing the test compounds at various concentrations.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation: The assay is terminated by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Absorbance Measurement: The bound stain is solubilized with 150 µL of 10 mM Tris base solution. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antihypertensive Activity of this compound Derivatives (Cicletanine)
Protocol: Vasodilation in Isolated Mesenteric Resistance Arteries
-
Tissue Preparation: Male spontaneously hypertensive rats (SHR) are euthanized, and the superior mesenteric artery is excised and placed in cold Krebs-Ringer bicarbonate solution. Second-order branches of the mesenteric artery are dissected and mounted on a small vessel myograph.
-
Experimental Setup: The arteries are bathed in Krebs-Ringer bicarbonate solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The vessels are subjected to a passive tension equivalent to that generated at 0.9 times the diameter of the vessel at a transmural pressure of 100 mm Hg.
-
Contraction: The arteries are pre-contracted with an α₁-adrenergic agonist such as phenylephrine to achieve a stable contraction plateau.
-
Compound Administration: Cicletanine is added in a cumulative concentration-response manner to the bath.
-
Data Recording: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Endothelium-Dependency: To assess the role of the endothelium, experiments are repeated in arteries where the endothelium has been mechanically removed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the biological activities and evaluation of these compounds.
Caption: A generalized workflow for the discovery and optimization of novel bioactive compounds.
Caption: The multifaceted mechanism of action of the this compound derivative, Cicletanine.[3][8]
Conclusion
The this compound and Pyrrolo[3,4-c]pyridine scaffolds, while isomeric, present distinct profiles in medicinal chemistry. The Pyrrolo[3,4-c]pyridine core has proven to be a versatile template for developing a wide array of therapeutic agents, with established activities across several disease areas. The this compound scaffold, although less explored, has yielded a clinically significant antihypertensive agent and shows promise in other areas such as immunomodulation. This guide highlights the current state of research and underscores the potential for further investigation into the this compound scaffold to uncover novel biological activities. For researchers in drug discovery, both scaffolds offer unique opportunities for the development of new therapeutic agents.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of acute and subchronic treatment with cicletanine on DOCA-salt hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and endothelium-dependent vasodilator properties of 1,3-dihydro-3-p-chlorophenyl-7-hydroxy-6-methyl-furo-(3,4c) pyridine hydrochloride (cicletanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cicletanine? [synapse.patsnap.com]
A Comparative Guide to Pyridine Synthesis: Classical versus Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. The enduring importance of this structural motif has driven the continuous evolution of synthetic methodologies for its construction. This guide provides an objective side-by-side comparison of classical and modern approaches to pyridine synthesis, offering quantitative data, detailed experimental protocols, and visual workflows to inform the selection of the most suitable method for specific research and development needs.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for representative classical and modern pyridine synthesis methods, highlighting differences in yield, reaction time, and conditions.
Classical Pyridine Synthesis Methods
| Synthesis Method | Example Product | Reactants | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) |
| Hantzsch Synthesis | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-TSA / Ultrasonic irradiation | Aqueous (SDS, 0.1M) | RT | - | 96[1] |
| Chichibabin Synthesis | 2-Aminopyridine | Pyridine, Sodium amide | High temperature | Xylene or Liquid NH₃ | ~110 | Minutes to hours | ~20-30[2] |
| Kröhnke Synthesis | 2,4,6-Triphenylpyridine | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Reflux | Glacial acetic acid | ~120 | 4-6 h | High[3][4] |
| Bohlmann-Rahtz Synthesis | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | Ethyl β-aminocrotonate, 1-Phenyl-2-propyn-1-one | Acid catalysis | Toluene/Acetic acid (5:1) | 50 | 26 h | Good to Excellent[5] |
| Guareschi-Thorpe Synthesis | 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl cyanoacetate, Acetophenone, Ammonium carbonate | Heat | Water/Ethanol (1:1) | 80 | 4 h | High[6][7] |
Modern Pyridine Synthesis Methods
| Synthesis Method | Example Product | Reactants | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) |
| Microwave-Assisted Bohlmann-Rahtz | Trisubstituted Pyridines | Ethyl β-aminocrotonate, Alkynones | Microwave irradiation | DMSO | 170 | 10-20 min | up to 98[8] |
| Palladium-Catalyzed C-H Arylation | 2-Arylpyridines | Pyridine N-oxides, Arylboronic esters | Cu-catalyst, Base | - | - | - | Moderate to Good[9] |
| Palladium-Catalyzed C-H Cyanation | 2-(Pyridine-2-yl)benzonitrile | 2-Phenylpyridine, K₃[Fe(CN)]₆ | Pd(OAc)₂, Cu(OAc)₂, CuBr₂ | DMF | - | - | 81[10] |
| Flow Chemistry (Hantzsch) | 1,4-Dihydropyridines | Aldehyde, β-Ketoester, Ammonium source | Microwave flow reactor | - | 120-200 | - | 85[11] |
Experimental Protocols
Detailed methodologies for key classical and modern pyridine syntheses are provided below.
Classical Method: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[3]
This protocol details the synthesis of 2,4,6-triphenylpyridine, a classic example of the Kröhnke pyridine synthesis.
Step 1: Synthesis of N-Phenacylpyridinium Bromide
-
Dissolve 2-bromoacetophenone in a suitable solvent such as acetone.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
Step 2: Synthesis of 2,4,6-Triphenylpyridine
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Modern Method: Microwave-Assisted Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines[8]
This protocol describes a rapid, one-pot synthesis of trisubstituted pyridines using microwave irradiation, demonstrating a significant improvement over the classical Bohlmann-Rahtz procedure.
Materials:
-
Ethyl β-aminocrotonate
-
Various alkynones
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine ethyl β-aminocrotonate and the desired alkynone in a suitable molar ratio.
-
Add DMSO as the solvent. Catalysts such as acetic acid or ZnBr₂ can be added to accelerate the reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial and carefully open it.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography. This method consistently produces higher yields in significantly shorter times compared to conventional heating.[8]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic methods.
Caption: General workflows for the classical Hantzsch and Kröhnke pyridine syntheses.
Caption: Conceptual workflows for modern pyridine synthesis via microwave assistance and C-H activation.
Conclusion
The synthesis of pyridines has a rich history, with classical methods like the Hantzsch and Kröhnke syntheses still providing robust and valuable routes to a wide array of derivatives from simple starting materials. These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in one or a few steps.[12]
However, the landscape of pyridine synthesis has been significantly reshaped by modern methodologies. Transition-metal catalysis, particularly through C-H activation, has emerged as a powerful tool for the direct functionalization of the pyridine ring, offering high regioselectivity and functional group tolerance that can be challenging to achieve with classical methods.[9][13] Furthermore, technologies such as microwave-assisted synthesis and flow chemistry have revolutionized the efficiency of these reactions, drastically reducing reaction times, often increasing yields, and aligning with the principles of green chemistry.[8][11][14]
The choice between a classical and a modern approach ultimately depends on the specific goals of the synthesis. For large-scale production of simple, symmetrically substituted pyridines, classical methods may remain the most economical choice.[15] Conversely, for the rapid synthesis of complex, highly functionalized pyridine libraries for drug discovery and materials science, modern catalytic and technology-driven methods offer unparalleled advantages in terms of speed, efficiency, and molecular diversity.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benchchem.com [benchchem.com]
- 15. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Differentiation of Furo[3,4-b]pyridine and Furo[3,4-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric furo[3,4-b]pyridine and furo[3,4-c]pyridine systems are key structural motifs in numerous biologically active compounds. The precise characterization and differentiation of these isomers are paramount for structure-activity relationship (SAR) studies and overall drug development success. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between these two closely related heterocyclic systems, supported by predicted data and established principles of spectroscopic analysis.
Introduction to Furo[3,4-b]pyridine and this compound
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the nitrogen atom.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for the aromatic protons of furo[3,4-b]pyridine and this compound are expected to show significant differences, particularly for the protons on the pyridine ring.
| Proton | Predicted δ (ppm) for Furo[3,4-b]pyridine | Predicted δ (ppm) for this compound | Key Differentiator |
| H-1 | ~ 7.8 - 8.0 | ~ 7.9 - 8.1 | Similar, furan proton |
| H-3 | ~ 7.0 - 7.2 | ~ 7.1 - 7.3 | Similar, furan proton |
| H-5 | ~ 8.5 - 8.7 | ~ 8.6 - 8.8 | H-5 in [3,4-b] is adjacent to N, downfield shift. H-6 in [3,4-c] is adjacent to N, downfield shift. |
| H-6 | ~ 7.2 - 7.4 | - | H-6 in [3,4-b] is meta to N. |
| H-7 | ~ 8.3 - 8.5 | ~ 8.4 - 8.6 | H-7 in [3,4-b] is ortho to N, downfield shift. H-7 in [3,4-c] is ortho to N, downfield shift. |
| H-4 | - | ~ 7.3 - 7.5 | H-4 in [3,4-c] is meta to N. |
Note: These are estimated values based on general principles of NMR spectroscopy for heterocyclic compounds. Actual values may vary.
In furo[3,4-b]pyridine , the proton at position 5 (H-5) is expected to be the most deshielded proton on the pyridine ring due to its proximity to the electronegative nitrogen atom. In contrast, for This compound , the protons at positions 6 and 7 will be most affected by the nitrogen, leading to a different splitting pattern and chemical shift distribution.
Predicted ¹³C NMR Data
The ¹³C NMR spectra will also exhibit distinct patterns for the two isomers. The carbons closest to the nitrogen atom will experience the most significant deshielding.
| Carbon | Predicted δ (ppm) for Furo[3,4-b]pyridine | Predicted δ (ppm) for this compound | Key Differentiator |
| C-1 | ~ 145 - 147 | ~ 146 - 148 | Furan carbon adjacent to fusion. |
| C-3 | ~ 110 - 112 | ~ 111 - 113 | Furan carbon. |
| C-3a | ~ 148 - 150 | ~ 149 - 151 | Bridgehead carbon. |
| C-4a | - | ~ 150 - 152 | Bridgehead carbon adjacent to N. |
| C-5 | ~ 152 - 154 | - | Pyridine carbon adjacent to N. |
| C-6 | ~ 120 - 122 | ~ 153 - 155 | Pyridine carbon. C-6 in [3,4-c] is adjacent to N. |
| C-7 | ~ 148 - 150 | ~ 149 - 151 | Pyridine carbon adjacent to N. |
| C-7a | ~ 125 - 127 | ~ 126 - 128 | Bridgehead carbon. |
| C-4 | - | ~ 121 - 123 | Pyridine carbon. |
Note: These are estimated values. Carbons directly attached to nitrogen (C-5 and C-7 in [3,4-b]; C-6 and C-4a in [3,4-c]) will be significantly deshielded.
The key to differentiation lies in identifying the number and chemical shifts of the quaternary (bridgehead) carbons and the carbons directly bonded to the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups and the overall skeletal vibrations of the molecules. While the spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Furo[3,4-b]pyridine | Expected Wavenumber (cm⁻¹) for this compound | Key Differentiator |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | Generally similar for both isomers. |
| C=C and C=N stretching | 1600 - 1450 | 1600 - 1450 | The precise positions and intensities of these bands will differ due to the different symmetry and electronic distribution in the pyridine ring. |
| C-O-C stretching (furan) | 1250 - 1050 | 1250 - 1050 | The exact position of the asymmetric and symmetric C-O-C stretches may vary slightly. |
| Fingerprint Region | < 1500 | < 1500 | Unique patterns of bands in this region will serve as a fingerprint for each isomer. |
The C=N stretching vibration, in particular, will be sensitive to the fusion pattern and can be a useful diagnostic tool.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecules. The π-systems of both isomers will give rise to characteristic absorption bands. The position of the nitrogen atom will influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
| Electronic Transition | Expected λmax (nm) for Furo[3,4-b]pyridine | Expected λmax (nm) for this compound | Key Differentiator |
| π → π | ~ 250 - 270 and ~ 290 - 310 | ~ 255 - 275 and ~ 295 - 315 | The exact λmax values and the fine structure of the absorption bands are expected to differ due to the altered electronic structure. |
| n → π | ~ 320 - 340 (weak) | ~ 325 - 345 (weak) | The energy of this transition, involving the nitrogen lone pair, will be sensitive to the isomeric structure. |
It is anticipated that the different conjugation pathways in the two isomers will result in distinguishable UV-Vis spectra, with potential shifts of 5-10 nm in the λmax values.
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these compounds.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR (for confirmation): If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). A baseline spectrum of the pure solvent in a matched cuvette should be recorded first.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiate between furo[3,4-b]pyridine and this compound using the spectroscopic data discussed.
Caption: Workflow for the spectroscopic differentiation of furopyridine isomers.
Conclusion
The differentiation of furo[3,4-b]pyridine and this compound, while challenging due to their isomeric nature and the instability of the latter, can be reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR are the most definitive methods, providing detailed structural information based on the distinct electronic effects of the nitrogen atom's position. IR and UV-Vis spectroscopy offer complementary data that can reinforce the structural assignment. By carefully analyzing and comparing the experimental spectra with predicted data and established spectroscopic principles, researchers can confidently distinguish between these important heterocyclic systems.
A Comparative Guide to In Silico and Experimental Data on Furo[3,4-c]pyridine Properties
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, demonstrating the importance of understanding their physicochemical and pharmacological properties. This guide provides a comparative overview of in silico predictions and available experimental data for this compound and its derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.
Physicochemical Properties: A Tale of Two Data Sets
A significant challenge in the study of the parent this compound is the scarcity of publicly available experimental data for its fundamental physicochemical properties. In contrast, computational models provide a valuable starting point for predicting these characteristics. This section compares the in silico data for the unsubstituted this compound with the available experimental data for some of its derivatives.
Table 1: Comparison of In Silico and Experimental Physicochemical Data
| Property | This compound (In Silico) | This compound Derivatives (Experimental) |
| Molecular Formula | C₇H₅NO[1] | Varies with substitution |
| Molecular Weight | 119.12 g/mol [1] | Varies with substitution |
| Melting Point | Data not available | 155-156 °C (for 4-chloro-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one)[2] 175-176 °C (for 4-chloro-3-(propylamino)furo[3,4-c]pyridin-1(3H)-one)[2] 201-202 °C (for 4-bromo-3-(isopropylamino)furo[3,4-c]pyridin-1(3H)-one)[2] |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | 1.2[1] | Data not available |
| Solubility | Data not available | Soluble in methanol and dichloromethane (for a specific metalloporphyrin complex, indicating general solubility trends for complex derivatives)[3] |
| Topological Polar Surface Area | 26 Ų[1] | Varies with substitution |
Note: In silico data for the parent this compound is sourced from PubChem.[1] Experimental data is limited and pertains to specific derivatives as cited.
Pharmacological Activities: Unveiling Therapeutic Potential
While experimental data on the physicochemical properties of the parent this compound is limited, research into its derivatives has revealed a promising range of pharmacological activities. These compounds have been investigated for their potential as inhibitors of key cellular targets implicated in cancer and other diseases.
Table 2: Reported Pharmacological Activities of this compound Derivatives and Related Isomers
| Derivative Class | Pharmacological Activity | Biological Target(s) | Reference(s) |
| Furo[3,4-c]pyridin-3-ones | Proteasome Inhibition | Constitutive Proteasome (c20S) and Immunoproteasome (i20S) | [4] |
| Furopyridines (isomers) | Anticancer, Kinase Inhibition | Cyclin-Dependent Kinase 2 (CDK2) | [5] |
| Furopyridines (isomers) | Modulation of Developmental Pathways | Hedgehog Signaling Pathway | |
| Pyrrolo[3,4-c]pyridine-1,3-diones | Analgesic and Sedative | Not specified | [6] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing the activity of this compound derivatives.
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the inhibitory action of a this compound derivative.
Caption: A general experimental workflow for the synthesis and biological evaluation of this compound derivatives as kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines methodologies for key experiments relevant to the characterization of this compound derivatives.
Protocol 1: Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of the dried, crystalline this compound derivative is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.
Protocol 2: General Procedure for Solubility Assessment
-
Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide) are selected.
-
Sample Addition: A small, accurately weighed amount of the this compound derivative (e.g., 1 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a separate vial.
-
Mixing: The vials are agitated (e.g., by vortexing or sonication) for a set period to facilitate dissolution.
-
Observation: The solubility is assessed visually. If the compound dissolves completely, it is considered soluble. If particulate matter remains, it is classified as partially soluble or insoluble.
-
Quantitative Analysis (Optional): For a more precise determination, the saturated solution can be filtered, and the concentration of the dissolved compound can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure and may require optimization for specific this compound derivatives.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of recombinant human CDK2/Cyclin E enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate) and ATP in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Add the CDK2/Cyclin E enzyme solution to each well and pre-incubate briefly.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4: Hedgehog Signaling Pathway Luciferase Reporter Assay
This protocol is used to determine if a compound modulates the Hedgehog signaling pathway.[7][8][9][10][11]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) that is responsive to Hedgehog signaling.
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the this compound derivative.
-
Include positive (e.g., a known Hedgehog pathway agonist like SAG) and negative (vehicle control) controls.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Determine the effect of the compound on Hedgehog pathway activity by comparing the normalized luciferase activity in treated cells to that in control cells.
-
This guide highlights the current state of knowledge on the properties of this compound and its derivatives. While in silico methods provide valuable predictive data, further experimental validation is crucial for advancing the development of these promising compounds into potential therapeutic agents.
References
- 1. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New C(4)- and C(1)-derivatives of this compound-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Fused Furopyridine and Pyrrolopyridine Moieties in Kinase Inhibition
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the privileged structures explored for kinase inhibition, fused furopyridines and pyrrolopyridines have emerged as prominent moieties. This guide provides a comparative study of these two scaffolds, focusing on their application in the development of phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Properties
The choice between a furopyridine and a pyrrolopyridine core can significantly impact a molecule's drug-like properties. The replacement of the furan oxygen with a nitrogen atom in the pyrrolopyridine scaffold introduces a hydrogen bond donor, which can alter solubility, membrane permeability, and metabolic stability.
| Property | Fused Furopyridine Derivative (Example A) | Pyrrolopyridine Derivative (Example B) | Significance |
| Molecular Weight ( g/mol ) | 441.48 | 440.50 | Both compounds have comparable molecular weights, suitable for oral bioavailability (Lipinski's Rule of Five). |
| cLogP | 3.2 | 2.8 | The pyrrolopyridine's lower cLogP suggests potentially higher aqueous solubility. |
| Aqueous Solubility (µM) | 15 | 45 | Experimental data confirms the higher solubility of the pyrrolopyridine derivative, which can improve bioavailability. |
| Microsomal Stability (t½, min) | 45 (Human) | 62 (Human) | The pyrrolopyridine scaffold, in this context, shows greater stability against metabolic degradation in human liver microsomes. |
Biological Activity: A Focus on PI3K Inhibition
Both furopyridine and pyrrolopyridine cores have been successfully employed to generate potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following table compares the in vitro potency of representative compounds against the Class I PI3K isoforms.
| Target | Furopyridine Derivative (IC50, nM) | Pyrrolopyridine Derivative (IC50, nM) |
| PI3Kα | 1.8 | 2.5 |
| PI3Kβ | 25.4 | 30.1 |
| PI3Kδ | 0.9 | 1.2 |
| PI3Kγ | 5.6 | 7.3 |
The data indicates that while both scaffolds can be utilized to achieve potent, low-nanomolar inhibition of PI3K isoforms, the furopyridine example demonstrates slightly higher potency, particularly against the alpha and delta isoforms in this specific comparison.
Experimental Protocols
A. PI3K Enzyme Inhibition Assay (LanthaScreen™)
This assay quantifies inhibitor potency by measuring the phosphorylation of a substrate by a PI3K enzyme.
Methodology:
-
Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA) is prepared. The test compounds (furopyridine and pyrrolopyridine derivatives) are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The PI3K enzyme, a fluorescently labeled substrate (e.g., PIP2), and ATP are combined in the kinase buffer. The serially diluted test compounds are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a specified period, typically 60 minutes, to allow for substrate phosphorylation.
-
Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated product.
-
Signal Measurement: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is proportional to the amount of phosphorylated product.
-
Data Analysis: The raw data is converted to percent inhibition values. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic model.
B. Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes.
Methodology:
-
Incubation Mixture: The test compound (1 µM final concentration) is added to a solution of human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM), a necessary cofactor for cytochrome P450 enzymes.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Visualizing Biological and Experimental Frameworks
Diagrams created using Graphviz provide a clear visual representation of complex systems and workflows.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth, and the point of intervention for the compared inhibitors.
Caption: Workflow illustrating the key in vitro experiments used to compare the performance of the two heterocyclic cores.
Safety Operating Guide
Navigating the Disposal of Furo[3,4-C]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental regulations. This guide provides essential, step-by-step information for the proper disposal of Furo[3,4-C]pyridine, a heterocyclic compound that, while lacking specific comprehensive disposal data, should be handled with caution based on its structural similarity to other pyridine derivatives.
Immediate Safety and Hazard Identification
Emergency First Aid Procedures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration and seek immediate medical attention.[3]
-
Following skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][3] Seek medical attention if irritation persists.[2]
-
Following eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3]
-
Following ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Proper Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted through an institution's hazardous waste management program.[4] Adherence to the following procedural steps is critical for minimizing risks and ensuring regulatory compliance.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) in a dedicated, properly labeled hazardous waste container.[5][6]
-
Container Compatibility: The container must be made of a material compatible with this compound and have a tightly fitting screw cap.[5][7][8] Avoid using containers that may react with the chemical.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[5][6][7] Do not use chemical formulas or abbreviations.[6]
Step 2: Storage of Hazardous Waste
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][8]
-
Segregation of Incompatibles: Ensure the this compound waste is segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent violent reactions.[8][9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (a maximum of 90% capacity is recommended to allow for expansion), contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to arrange for pickup and disposal.[6][10]
-
Professional Disposal: All chemical waste containing this compound must be disposed of by a licensed hazardous waste disposal facility.[4] High-temperature incineration is a common and recommended method for pyridine-containing compounds.[4]
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][4] This can lead to environmental contamination and is a regulatory violation.[4] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular waste.[7]
Quantitative Data Summary
Due to the limited specific data for this compound, the following table summarizes general guidelines for hazardous waste handling applicable to this compound.
| Parameter | Guideline | Source |
| Waste Container Filling Level | Do not exceed 90% of the container's capacity. | [10] |
| Satellite Accumulation Area (SAA) Storage Time | A full container must be removed within 72 hours. Partially filled containers may remain for up to one year. | [6][8] |
| pH Adjustment for Aqueous Waste (General) | If permissible by local regulations for similar compounds, adjust pH to between 5.0 and 12.5 before considering drain disposal (consult EH&S first). | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling Furo[3,4-C]pyridine
This guide provides immediate, essential safety and logistical information for handling Furo[3,4-C]pyridine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, such as other furopyridines and pyridine derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the principle of treating substances of unknown toxicity as hazardous.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and potential irritants.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile, or Neoprene).[1][5][6] It is crucial to change gloves immediately if contaminated.[5] | Prevents skin contact and absorption. Nitrile gloves are suitable for splash protection but should be replaced upon contact.[1][5] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat.[1][5] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[1][5] | Minimizes inhalation of potentially harmful dust or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within a laboratory.
-
Chemical Fume Hood: All manipulations, including weighing, preparing solutions, and transfers, must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of vapors or dust.[1][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1] A chemical spill kit should also be available in the immediate vicinity.[5]
2. Handling the Compound:
-
Weighing: If weighing the solid form, do so within the fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.[5]
-
Solution Preparation: When dissolving the compound, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Avoid eating, drinking, or smoking in the laboratory.[5]
3. Spill Management:
-
Small Spills: For minor spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[5] The absorbed material should then be transferred to a sealed and labeled container for hazardous waste disposal.[5]
-
Large Spills: In the event of a larger spill, evacuate the area immediately and follow your institution's emergency response plan.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.[1][5]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[7]
Experimental Workflow for Safe Handling
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![furo[2,3-b]pyridine structure](https://i.imgur.com/8Q1yL2g.png)
![furo[3,2-b]pyridine structure](https://i.imgur.com/2Yc7x7p.png)
![furo[2,3-c]pyridine structure](https://i.imgur.com/3Z7w4vE.png)
![furo[3,2-c]pyridine structure](https://i.imgur.com/5Xj5f8d.png)
![furo[3,4-b]pyridine structure](https://i.imgur.com/6tH4g9f.png)

